AC-7954
Beschreibung
Eigenschaften
Molekularformel |
C19H20ClNO2 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
InChI |
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |
InChI-Schlüssel |
HIVBATDUVFEJFZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AC-7954
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-7954 is a selective, non-peptidic agonist of the G protein-coupled receptor GPR14, also known as the urotensin-II receptor (UTR).[1][2] Its discovery as the first small molecule agonist for this receptor has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the urotensinergic system.[2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling pathways, and comparative pharmacology with the endogenous ligand, urotensin-II (U-II). Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.
Molecular Target: The Urotensin-II Receptor (GPR14)
The primary molecular target of this compound is the urotensin-II receptor (UTR), a class A G protein-coupled receptor.[2] The endogenous ligand for this receptor, urotensin-II, is recognized as the most potent vasoconstrictor identified to date.[3][4] The UTR is expressed in a variety of tissues, with predominant localization in cardiovascular tissues, including the heart and vascular smooth muscle, as well as in the central nervous system and endocrine tissues. This widespread distribution suggests a significant role for the urotensinergic system in regulating cardiovascular homeostasis and other physiological processes.
Mechanism of Action: Gq/11-Mediated Signaling Cascade
This compound functions as an agonist at the urotensin-II receptor, mimicking the action of the endogenous ligand U-II. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[3] This initiates a well-defined downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rapid increase in intracellular calcium is a hallmark of urotensin-II receptor activation.
-
Activation of Protein Kinase C (PKC): Diacylglycerol, along with the elevated intracellular calcium, activates protein kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.
Beyond the primary Gq/11 pathway, activation of the urotensin-II receptor has also been linked to other signaling pathways, including the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cellular processes such as proliferation and hypertrophy.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound in comparison to the endogenous ligand, human urotensin-II (hU-II).
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| This compound | Functional (R-SAT) | Human | EC50 | 300 nM | [1][2] |
| This compound | Functional | Human | pEC50 | 6.5 | |
| This compound | Functional | Rat | pEC50 | 6.7 | |
| hU-II | Vasoconstriction | Human | pD2 | 9.3 - 10.1 | [5] |
| hU-II | Vasodilation | Human | pIC50 | 10.3 - 10.4 | [5] |
EC50: Half maximal effective concentration. pEC50: -log(EC50). pD2: -log of the agonist concentration that produces 50% of the maximal response. pIC50: -log of the concentration of an inhibitor that produces 50% inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to the urotensin-II receptor.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a typical in vitro calcium mobilization assay.
Detailed Experimental Protocols
Receptor-Selection and Amplification Technology (R-SAT) Assay
This functional, cell-based assay was utilized in the initial discovery of this compound.
-
Cell Line: NIH-3T3 cells.
-
Transfection: Cells are co-transfected with a plasmid encoding the human urotensin-II receptor and a reporter gene construct, typically β-galactosidase, under the control of a serum response element.
-
Assay Principle: Agonist activation of the Gq/11-coupled urotensin-II receptor leads to the activation of the serum response element and subsequent expression of the β-galactosidase reporter gene.
-
Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are treated with varying concentrations of this compound or control compounds.
-
Following an incubation period, cells are lysed.
-
The activity of β-galactosidase is quantified using a colorimetric or chemiluminescent substrate.
-
The concentration-response curve is plotted to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This is a standard functional assay to measure the direct consequence of Gq/11 activation.
-
Cell Line: A cell line recombinantly expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
The culture medium is removed, and cells are incubated with the fluorescent calcium dye loading solution containing probenecid for approximately 1 hour at 37°C.
-
The plate is then transferred to the fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
This compound or urotensin-II at various concentrations is added to the wells.
-
Fluorescence intensity is measured kinetically to detect the transient increase in intracellular calcium.
-
The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.
-
Ex Vivo Vasoconstriction Assay
This assay assesses the physiological effect of this compound on vascular tissue.
-
Tissue Preparation:
-
A segment of a rat thoracic aorta or other suitable artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The artery is cut into rings approximately 2-3 mm in length.
-
The endothelial layer may be removed by gentle rubbing of the intimal surface if endothelium-independent effects are to be studied.
-
-
Apparatus: An isolated organ bath system equipped with isometric force transducers.
-
Procedure:
-
The arterial rings are mounted in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.
-
The rings are allowed to equilibrate under a resting tension (e.g., 1-2 grams).
-
The viability of the rings is tested with a depolarizing agent such as potassium chloride (KCl).
-
After a washout period, cumulative concentration-response curves are generated by the stepwise addition of this compound or urotensin-II.
-
The contractile force is recorded, and the data are normalized to the maximum contraction induced by KCl.
-
Concentration-response curves are plotted to determine the EC50 and Emax (maximum effect) values.
-
Conclusion
This compound is a pivotal tool compound that acts as a selective agonist for the urotensin-II receptor. Its mechanism of action is centered on the activation of the Gq/11 signaling pathway, leading to a robust increase in intracellular calcium. This activity translates to physiological responses such as vasoconstriction. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the urotensinergic system. The availability of a small molecule agonist like this compound facilitates the investigation of the urotensin-II receptor's role in health and disease, paving the way for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin-II - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AC-7954: A Nonpeptide Urotensin-II Receptor Agonist
A Technical Whitepaper for Drug Development Professionals
Abstract
AC-7954, chemically identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, emerged from a high-throughput screening campaign as the first-in-class nonpeptide agonist for the urotensin-II (UT) receptor.[1][2] This discovery has paved the way for the exploration of small-molecule therapeutics targeting the urotensinergic system, which is implicated in a variety of physiological processes, particularly in the cardiovascular system. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound
This compound was identified through a functional, cell-based high-throughput screen utilizing Receptor Selection and Amplification Technology (R-SAT).[1][3] A library of 180,000 diverse small organic molecules was screened for agonistic activity at the human urotensin-II receptor.[1] The R-SAT assay is a powerful tool for identifying receptor agonists by linking receptor activation to a readily measurable cell proliferation signal.
The screening identified six initial hits as UT receptor agonists, with this compound being the most promising lead compound.[2] It exhibited potent and selective agonism for the UT receptor and possessed favorable drug-like properties, including a low molecular weight, appropriate lipophilicity, and a basic amino function.[2]
Receptor Selection and Amplification Technology (R-SAT)
The R-SAT assay is a functional cell-based assay that identifies ligands by linking receptor activation to cell proliferation. In the screen that identified this compound, NIH-3T3 cells were transiently transfected with an expression vector for the human urotensin-II receptor and a reporter plasmid.[3] Agonist binding to the receptor initiates a signaling cascade that ultimately leads to cell division and proliferation. This growth can be quantified, providing a measure of the agonist's efficacy and potency. To enhance throughput, the screen for the UT receptor was multiplexed with six other G-protein coupled receptors (GPCRs).[1][3]
Synthesis of this compound
The chemical structure of this compound is 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one.[1][2] While the original discovery paper by Croston et al. does not provide a detailed synthesis protocol, subsequent publications on the synthesis of this compound analogues offer a likely pathway for its synthesis. The following represents a plausible synthetic route based on the synthesis of structurally related isochromanone-based UT receptor agonists.
The synthesis likely proceeds through a multi-step process, beginning with the appropriate starting materials to construct the isochromanone core, followed by the introduction of the chlorophenyl and dimethylaminoethyl side chains.
An asymmetric synthesis of this compound has also been reported, employing a Rh/4a-catalyzed asymmetric cascade arylation/cyclization, highlighting a method to obtain the more potent (+)-enantiomer.
Mechanism of Action and Pharmacological Properties
This compound is a selective agonist of the urotensin-II receptor, a G-protein coupled receptor.[1][4][5] Docking studies have elucidated the probable binding mode of this compound within the UT receptor. The key interactions include:
-
The basic amino group of the dimethylaminoethyl side chain forms an ionic bond with Asp130 of the receptor.
-
The p-chlorophenyl ring occupies a hydrophobic pocket.
-
The benzo ring of the isochromanone core engages in an aromatic stacking interaction with Phe118.[1]
The (+)-enantiomer of this compound was found to be more potent than the racemic mixture, indicating a stereoselective interaction with the receptor.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and its more potent analogue, FL-68.
| Compound | Receptor | Assay | Parameter | Value | Reference |
| Racemic this compound | Human Urotensin-II | R-SAT | EC50 | 300 nM | [2][3][4] |
| Racemic this compound | Human Urotensin-II | R-SAT | pEC50 | 6.5 | [1] |
| (+)-AC-7954 | Human Urotensin-II | R-SAT | pEC50 | 6.6 | [1] |
| Racemic this compound | Rat Urotensin-II | Bioassay | pEC50 | 6.7 | [5] |
| 6,7-dimethyl derivative (racemic) | Human Urotensin-II | R-SAT | pEC50 | 6.87 | [1] |
| (+)-6,7-dimethyl derivative (FL-68) | Human Urotensin-II | R-SAT | pEC50 | 7.30 | [1] |
Experimental Protocols
General Synthesis of Isochromanone Analogues
Based on the synthesis of this compound analogues, a general protocol would involve the reaction of a suitably substituted 2-bromobenzoyl chloride with a protected 3-(dimethylamino)-1-(4-chlorophenyl)propan-1-ol. This would be followed by an intramolecular cyclization to form the isochromanone ring and subsequent deprotection. The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound itself.
Receptor Selection and Amplification Technology (R-SAT) Assay
-
Cell Culture and Transfection: NIH-3T3 cells are cultured under standard conditions. For the assay, cells are transiently transfected with a mammalian expression vector encoding the human urotensin-II receptor and a reporter plasmid that links receptor activation to a selectable marker or a quantifiable signal.
-
Compound Screening: The transfected cells are plated in multi-well plates. The small molecule library compounds, including this compound, are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a period sufficient to allow for receptor activation, downstream signaling, and subsequent cell proliferation.
-
Signal Detection: Cell proliferation is quantified using a suitable method, such as measuring ATP content (as an indicator of cell viability and number) or through a colorimetric assay.
-
Data Analysis: The data is analyzed to determine the potency (EC50 or pEC50) and efficacy of the test compounds.
Conclusion
This compound represents a significant milestone in the field of urotensin-II receptor modulation. Its discovery through a sophisticated high-throughput screening method has provided a valuable chemical tool for studying the physiology of the urotensinergic system and a promising scaffold for the development of novel therapeutics. The stereoselective activity of its enantiomers and the amenability of its structure to chemical modification have been demonstrated through the synthesis and evaluation of more potent analogues. Further preclinical and clinical investigations will be necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Isochromanone-based urotensin-II receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Rh(III)-Catalyzed Dual CâH Functionalization/Cyclization Cascade by a Removable Directing Group: A Method for Synthesis of Polycyclic Fused Pyrano[de]Isochromenes - American Chemical Society - Figshare [acs.figshare.com]
Structure-activity relationship of AC-7954
An In-depth Technical Guide on the Structure-Activity Relationship of P2X7 Receptor Antagonists, Featuring JNJ-47965567
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of P2X7 receptor antagonists, with a particular focus on the potent and centrally permeable antagonist, JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and pain pathways, making it an attractive therapeutic target for a range of clinical indications.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for JNJ-47965567 and other notable P2X7 receptor antagonists, as well as a representative structure-activity relationship for a series of 1,2,3-triazolopiperidine-based antagonists.
Table 1: In Vitro Potency and Affinity of JNJ-47965567 and Comparator P2X7 Antagonists [1][2]
| Compound | Species | Calcium Flux (pIC₅₀ ± SEM) | Radioligand Binding (pKᵢ ± SEM) |
| JNJ-47965567 | Human | 8.3 ± 0.08 | 7.9 ± 0.07 |
| Macaque | 8.6 ± 0.1 | - | |
| Dog | 8.5 ± 0.2 | - | |
| Rat | 7.2 ± 0.08 | 8.7 ± 0.07 | |
| Mouse | 7.5 ± 0.1 | - | |
| A-438079 | Human | 6.9 ± 0.03 | 7.1 ± 0.08 |
| Rat | 6.8 ± 0.04 | 6.7 ± 0.1 | |
| AZ-10606120 | Human | 8.1 ± 0.05 | 8.5 ± 0.08 |
| Rat | 7.9 ± 0.04 | 8.0 ± 0.08 | |
| A-804598 | Human | 8.0 ± 0.06 | 8.0 ± 0.04 |
| Rat | 8.0 ± 0.05 | 8.8 ± 0.06 |
Table 2: Structure-Activity Relationship of N-1-Aryl 1,2,3-Triazolopiperidine P2X7 Antagonists [3]
| Compound | R | Human P2X7 (pIC₅₀) | Rat P2X7 (pIC₅₀) |
| 12a | Phenyl | 8.6 | 6.7 |
| 12b | 4-Fluorophenyl | 8.7 | 6.7 |
| 12c | 2-Pyrazinyl | 8.8 | 7.8 |
| 12d | 2-Pyrimidinyl | 9.1 | 8.4 |
| 12e | 2-Pyridinyl | 8.7 | 7.4 |
| 12f | 5-Pyrimidinyl | 9.0 | 8.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.[4][5][6]
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compounds (e.g., JNJ-47965567).
-
96-well black, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., 1-5 mM ATP or 10-100 µM BzATP) to each well.
-
Data Acquisition: Continuously record the fluorescence signal for a set period to measure the change in intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the calcium response for each concentration of the test compound and determine the IC₅₀ value.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the P2X7 receptor.[7][8][9]
Materials:
-
Cell membranes prepared from cells expressing the P2X7 receptor.
-
Radioligand (e.g., [³H]-A-804598).
-
Binding buffer.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound in binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Interleukin-1β (IL-1β) Release Assay
This functional assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.[10][11][12]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
-
Lipopolysaccharide (LPS).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compounds.
-
ELISA kit for human IL-1β.
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value for the test compound by plotting the inhibition of IL-1β release against the inhibitor concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Flux Assay.
Caption: Logical Relationship in P2X7 Antagonist Development.
References
- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Whole-cell radioligand saturation binding [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 12. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
AC-7954: A Non-Peptidic Agonist of the Urotensin-II Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AC-7954 is a pioneering synthetic, non-peptidic small molecule that acts as a selective agonist for the urotensin-II (UT) receptor, also known as GPR14.[1] The discovery of this compound marked a significant step in the exploration of the urotensinergic system, providing a valuable pharmacological tool to investigate the physiological and pathological roles of UT receptor activation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its G protein-coupled receptor (GPCR), is a key regulator of cardiovascular homeostasis. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[2][3] The system's involvement in various cardiovascular pathologies has made the UT receptor a compelling target for therapeutic intervention.
Core Properties of this compound
This compound, chemically identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was the first non-peptide agonist discovered for the UT receptor. As a small molecule, it offers advantages over peptidic ligands, such as improved pharmacokinetic properties and the potential for oral bioavailability, making it a valuable lead compound in drug discovery programs.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized in various in vitro assays. The racemic mixture of this compound demonstrates potent agonism at both human and rat UT receptors. A summary of the key quantitative data is presented in the table below.
| Parameter | Species/Receptor | Value | Assay Type | Reference |
| EC50 | Human Urotensin-II Receptor | 300 nM | R-SAT | [1] |
| pEC50 | Human Urotensin-II Receptor | 6.5 | Functional Assay | [1] |
| pEC50 | Rat Urotensin-II Receptor | 6.7 | Functional Assay | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.
Urotensin-II Receptor Signaling Pathways
Activation of the urotensin-II receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The UT receptor primarily couples to the Gq/11 subfamily of G proteins.[3][4] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This increase in intracellular calcium is a key event in mediating the physiological effects of UT receptor activation, such as vasoconstriction.[3]
Further downstream, the signaling cascade can involve the activation of protein kinase C (PKC) by DAG, and potentially other pathways such as the phosphoinositide 3-kinase (PI3K) pathway.
Experimental Protocols
Receptor Selection and Amplification Technology (R-SAT) Assay
The R-SAT assay is a functional, cell-based high-throughput screening method used for the discovery of receptor agonists.[5] This assay leverages the signaling of a target receptor to drive cellular proliferation, providing a measurable output for agonist activity.
Principle: The assay utilizes engineered cells where the activation of the transfected urotensin-II receptor is linked to oncogenic cell growth pathways.[5] In the presence of an agonist like this compound, the cells are released from contact inhibition and proliferate, forming foci that can be quantified.[5] The degree of cell proliferation is proportional to the agonist activity of the compound.
General Protocol:
-
Cell Preparation: A suitable cell line is transiently transfected with a plasmid encoding the human urotensin-II receptor.
-
Compound Addition: The transfected cells are plated and exposed to various concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a period of several days to allow for agonist-induced cell growth.
-
Quantification: The cellular proliferation is quantified. In some variations of the assay, a reporter gene, such as β-galactosidase, is co-transfected, and its expression, which is linked to cell growth, is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value of the agonist.
Intracellular Calcium Mobilization Assay
This assay directly measures the functional consequence of UT receptor activation by monitoring the increase in intracellular calcium concentration.
Principle: Cells expressing the urotensin-II receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent Gq/11 pathway activation, the release of intracellular calcium causes an increase in fluorescence, which can be measured in real-time.
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the human or rat urotensin-II receptor are cultured in 96-well plates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Addition: A baseline fluorescence is recorded before the addition of this compound at various concentrations using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time to capture the transient calcium flux.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve and calculate the EC50.
In Vivo Studies
While in vitro data for this compound is available, there is a notable lack of published in vivo studies investigating its cardiovascular effects. One study in a mouse model of paracetamol-induced hepatotoxicity utilized this compound as a UT receptor agonist.[6] In this context, the administration of this compound did not show a protective effect against liver damage, in contrast to a UT receptor antagonist.[6] Further in vivo research is required to fully elucidate the physiological and potential therapeutic effects of this compound, particularly in the context of cardiovascular function.
Conclusion
This compound remains a cornerstone molecule in the study of the urotensinergic system. As the first non-peptidic agonist for the urotensin-II receptor, it has paved the way for the development of more potent and selective modulators of this important therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further unravel the complexities of urotensin-II signaling and its implications in health and disease. Future research should focus on a more detailed characterization of the individual enantiomers of this compound, a deeper investigation into its downstream signaling effects, and comprehensive in vivo studies to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Urotensin Receptors in the Paracetamol-Induced Hepatotoxicity Model in Mice: Ameliorative Potential of Urotensin II Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of AC-7954: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-7954 is a potent and selective non-peptidic agonist for the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14. As the first non-peptide agonist discovered for this receptor, this compound has been a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the urotensinergic system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.
Introduction
Urotensin-II (U-II) is a cyclic peptide recognized as one of the most potent vasoconstrictors identified to date. It exerts its effects through the urotensin-II receptor (UTR), a Gq protein-coupled receptor. The U-II/UTR system is implicated in a variety of physiological processes, including cardiovascular regulation, and its dysregulation has been associated with several pathological conditions. The development of non-peptidic ligands for the UTR, such as this compound, has been instrumental in advancing the understanding of this system and exploring its therapeutic potential. This compound, with its selective agonist activity, serves as a critical tool for researchers in the field.
Mechanism of Action
This compound functions as a selective agonist at the urotensin-II receptor. Upon binding, it activates the receptor, initiating a downstream signaling cascade mediated by the Gαq subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. The elevation in intracellular calcium, along with the activation of DAG-dependent protein kinase C (PKC), subsequently activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2 and p38.
Signaling Pathway Diagram
Caption: this compound mediated UTR signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and efficacy parameters of this compound.
| Parameter | Species | Value | Reference |
| EC₅₀ | Human | 300 nM | |
| pEC₅₀ | Human | 6.5 | [1] |
| pEC₅₀ | Rat | 6.7 | [1] |
| Table 1: In Vitro Potency of this compound |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to determine the agonist activity of this compound by measuring intracellular calcium mobilization in cells expressing the urotensin-II receptor.
Objective: To determine the EC₅₀ of this compound at the human and rat urotensin-II receptors.
Materials:
-
HEK293 cells stably expressing the human or rat urotensin-II receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target receptor into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS.
-
Measurement: Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound solutions to the cell plate.
-
Monitor the fluorescence intensity before and after the addition of the compound.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Experimental Workflow Diagram
References
AC-7954: A Technical Guide to its GPR14 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of AC-7954 for the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT receptor). This compound is a notable nonpeptidic agonist of this receptor, offering a valuable tool for research into the physiological and pathological roles of the urotensinergic system. This document details quantitative binding data, experimental methodologies, and the associated signaling pathways.
Quantitative Binding and Functional Potency of this compound
This compound has been characterized as a selective agonist for the GPR14 receptor. The following table summarizes its binding affinity and functional potency at both human and rat orthologs of the receptor. It is important to note that binding affinity (Ki) is a measure of the direct interaction between the compound and the receptor, while functional potency (EC50) reflects the concentration required to elicit a half-maximal biological response.
| Parameter | Species | Value | Reference |
| pKi | Human | 6.6 | [1] |
| Ki | Human | ~251 nM | Calculated from pKi |
| pEC50 | Human | 6.5 | |
| EC50 | Human | 300 nM | [2] |
| pEC50 | Rat | 6.7 |
Experimental Protocols
The determination of the binding affinity and functional potency of compounds like this compound for the GPR14 receptor typically involves radioligand binding assays and functional cell-based assays. Below are detailed methodologies representative of those used in the field.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human or rat GPR14 receptor are cultured to approximately 80% confluency.
-
Cells are washed with ice-cold PBS and then with PBS containing a protease inhibitor cocktail.
-
Cells are harvested by scraping and centrifuged at a low speed.
-
The cell pellet is resuspended in a hypotonic buffer and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer, aliquoted, and stored at -80°C until use.[3]
2. Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).[3]
-
A fixed concentration of radioligand, typically [¹²⁵I]-urotensin-II ([¹²⁵I]-hU-II).[3]
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
Prepared cell membranes containing the GPR14 receptor.
-
-
The plate is incubated for a specific time (e.g., 2 hours) at a controlled temperature to reach equilibrium.[4]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 10 µM human U-II).[3]
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a blocking agent like polyethyleneimine (PEI).[4]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPR14 Signaling Pathways
Activation of the GPR14 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. GPR14 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] Downstream of these initial events, other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and RhoA/Rho-kinase (ROCK) pathways, can also be activated.[5][6]
This guide provides a foundational understanding of the interaction between this compound and the GPR14 receptor. For further details, consulting the primary literature is recommended.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of AC-7954 Enantiomers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a potent and selective non-peptide agonist of the urotensin-II (UT) receptor. As a chiral molecule, this compound exists as two enantiomers, R-(+)-AC-7954 and S-(-)-AC-7954. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on the potential differential activities of its enantiomers. Due to the limited publicly available data on the separated enantiomers, this paper will also extrapolate from the activity of the racemic mixture and provide the necessary theoretical and methodological framework for their individual characterization.
Core Concepts: Chirality in Drug Action
The differential biological activity between enantiomers arises from their distinct three-dimensional arrangements, which leads to stereospecific interactions with chiral biological targets such as receptors and enzymes. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. Therefore, the characterization of individual enantiomers is a critical step in drug development.
Biological Target: The Urotensin-II Receptor
This compound exerts its biological effects through the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is the most potent endogenous vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and neurological disorders. The UT receptor is a promising therapeutic target for a range of diseases.
Quantitative Data on this compound
Table 1: Biological Activity of Racemic (±)-AC-7954
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | Urotensin-II (UT) | 300 nM | MedchemExpress |
| pEC50 | Human | Urotensin-II (UT) | 6.5 | Tocris Bioscience |
| pEC50 | Rat | Urotensin-II (UT) | 6.7 | Tocris Bioscience |
Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50. Higher pEC50 values indicate higher potency.
Experimental Protocols
The characterization of the biological activity of this compound enantiomers would involve a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that are likely to be employed.
Urotensin-II Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the UT receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat UT receptor (e.g., CHO-K1 or HEK293 cells). The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Radioligand Binding: A radiolabeled ligand for the UT receptor (e.g., [125I]-Urotensin-II) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled this compound enantiomers.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy of each this compound enantiomer in activating the UT receptor.
Methodology:
-
Cell Culture: Cells expressing the UT receptor are cultured in a 96-well plate.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the this compound enantiomers are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). Activation of the Gq-coupled UT receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and maximal response (Emax) are calculated.
Signaling Pathways and Visualizations
Activation of the urotensin-II receptor by an agonist like this compound initiates a downstream signaling cascade. The primary pathway involves the coupling to the Gq/11 family of G proteins.
Caption: Urotensin-II Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for characterizing the enantiomers of this compound.
Caption: Experimental Workflow for this compound Enantiomer Characterization.
Conclusion
While the racemic mixture of this compound is a known potent agonist of the urotensin-II receptor, a comprehensive understanding of its therapeutic potential requires the characterization of its individual enantiomers. The experimental protocols and signaling pathway information provided in this whitepaper offer a framework for researchers and drug development professionals to investigate the stereoselective pharmacology of this compound. Future studies focusing on the synthesis, separation, and biological evaluation of the R-(+)- and S-(-)-enantiomers are crucial to fully elucidate the structure-activity relationship and to identify the eutomer responsible for the desired therapeutic effects. This knowledge will be instrumental in the development of a potentially more potent and safer single-enantiomer drug.
AC-7954: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
AC-7954 is a potent and selective non-peptide agonist of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a variety of physiological processes. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, presenting key data in a structured format to support research and development activities.
Core Chemical Properties
This compound, also known by its chemical name (±)-3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride, possesses the following fundamental chemical properties:
| Property | Value |
| Molecular Formula | C₁₉H₂₀ClNO₂ · HCl |
| Molecular Weight | 366.28 g/mol [1] |
| CAS Number | 477313-09-0 |
| Purity | ≥98% (as determined by HPLC) |
Table 1: Core Chemical Properties of this compound.
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. The known solubility of this compound is summarized below.
| Solvent | Solubility (at 25°C) |
| Water | ~28 mg/mL |
Table 2: Solubility of this compound.
Quantitative solubility data for this compound in other common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are not currently publicly available. Researchers are advised to determine these values empirically based on their specific experimental needs.
Experimental Protocols
The determination of aqueous solubility, as cited above, is typically performed using the shake-flask method, which is considered a gold standard for its accuracy.
General Shake-Flask Solubility Protocol:
-
Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the compound to a known volume of water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.
-
Reporting: The solubility is reported in mg/mL or mol/L at the specified temperature.
Workflow for determining the equilibrium solubility of a compound.
Signaling Pathway of the Urotensin-II Receptor
As an agonist, this compound activates the urotensin-II receptor, which is a Gq-protein coupled receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.[2][3][4][5]
-
Ligand Binding: this compound binds to and activates the urotensin-II receptor on the cell surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, leading to its activation and dissociation from the beta-gamma subunits.
-
Phospholipase C Activation: The activated Gq alpha subunit then stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Protein Kinase C Activation: The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[3]
Simplified signaling pathway of the Gq-coupled urotensin-II receptor.
References
- 1. (+/-)-AC 7954 Hydrochloride | C19H21Cl2NO2 | CID 9907171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
AC-7954: A Non-Peptide Urotensin-II Receptor Agonist for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a non-peptide agonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of cardiovascular functions. As a selective pharmacological tool, this compound allows for the investigation of the physiological and pathophysiological roles of the urotensin system in the cardiovascular system. This document provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in cardiovascular research.
Mechanism of Action and Cardiovascular Relevance
This compound mimics the action of the endogenous peptide urotensin-II, which is recognized as one of the most potent vasoconstrictors identified to date. The UT receptor is expressed in various cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, and cardiomyocytes. Activation of the UT receptor by agonists like this compound initiates a cascade of intracellular signaling events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).
The downstream consequences of UT receptor activation are multifaceted and context-dependent, including:
-
Vasoconstriction: Increased intracellular calcium in vascular smooth muscle cells leads to contraction and narrowing of blood vessels, which can elevate blood pressure.
-
Vasodilation: In certain vascular beds, UT receptor activation on endothelial cells can stimulate the release of vasodilatory factors like nitric oxide (NO).
-
Cardiac Hypertrophy and Fibrosis: Chronic activation of the urotensin system has been linked to maladaptive cardiac remodeling, including the growth of cardiomyocytes (hypertrophy) and the deposition of extracellular matrix proteins (fibrosis), which are hallmarks of heart failure. The signaling pathways involved in these processes include mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Given its role in these fundamental cardiovascular processes, the urotensin system, and by extension pharmacological tools like this compound, are of significant interest in the study of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound, providing a basis for its application in experimental settings.
| Parameter | Species | Receptor | Value | Reference |
| pEC50 | Human | Urotensin-II Receptor | 6.5 | [1] |
| pEC50 | Rat | Urotensin-II Receptor | 6.7 | [1] |
| EC50 | Human | Urotensin-II Receptor | 300 nM | [2] |
Note on pEC50 and EC50: The pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed methodologies for key experiments involving the characterization and application of UT receptor agonists like this compound are provided below.
Urotensin-II Receptor Binding Assay
This protocol is designed to determine the binding affinity of a compound for the UT receptor.
-
Materials:
-
HEK293 cells stably expressing the human or rat urotensin-II receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (e.g., 5 mM HEPES, 1 mM EDTA, with protease inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: [125I]-Urotensin-II.
-
Non-labeled competitor (this compound or unlabeled urotensin-II).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the UT receptor to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [125I]-Urotensin-II to each well.
-
Add increasing concentrations of the competitor compound (this compound).
-
For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled urotensin-II.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.[3]
-
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the UT receptor and induce an increase in intracellular calcium.
-
Materials:
-
HEK293 cells stably expressing the human or rat urotensin-II receptor.
-
Cell culture medium.
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound or other test compounds.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating:
-
Seed the HEK293-UT receptor cells into 96-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each concentration of the compound.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
-
In Vivo Model of Hypertension: Spontaneously Hypertensive Rat (SHR)
The SHR is a widely used genetic model of hypertension that exhibits an overactive urotensin system.
-
Animals:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
-
Procedure:
-
Animal Preparation:
-
Anesthetize the rats and implant telemetry devices for continuous blood pressure and heart rate monitoring, or use tail-cuff plethysmography for intermittent measurements.
-
Allow the animals to recover from surgery.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection, or continuous infusion via an osmotic minipump).
-
Include a vehicle-treated control group.
-
-
Cardiovascular Monitoring:
-
Continuously or intermittently record blood pressure and heart rate before, during, and after drug administration.
-
-
Data Analysis:
-
Analyze the changes in blood pressure and heart rate in response to this compound compared to the vehicle control.
-
-
Assessment of Cardiac Hypertrophy
This protocol outlines methods to assess changes in heart size and cellular dimensions following chronic treatment with a UT receptor agonist.
-
Procedure:
-
Chronic Treatment:
-
Treat animals (e.g., SHRs or a surgically induced model of cardiac overload) with this compound or vehicle for an extended period (e.g., several weeks).
-
-
Echocardiography (In Vivo Assessment):
-
Post-Mortem Analysis (Ex Vivo Assessment):
-
At the end of the treatment period, euthanize the animals and excise the hearts.
-
Measure the heart weight and normalize it to body weight to determine the heart weight to body weight ratio, a gross indicator of hypertrophy.
-
Fix the hearts in formalin and embed them in paraffin (B1166041) for histological analysis.
-
Stain heart sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cell size or with stains for collagen (e.g., Masson's trichrome or Picrosirius red) to assess fibrosis.
-
Perform immunohistochemistry for molecular markers of hypertrophy (e.g., β-myosin heavy chain).
-
-
Data Analysis:
-
Compare the echocardiographic parameters, heart weight to body weight ratio, cardiomyocyte cross-sectional area, and degree of fibrosis between the this compound treated and control groups.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Conclusion
This compound serves as a valuable research tool for elucidating the complex role of the urotensin-II system in cardiovascular health and disease. Its non-peptide nature and agonistic activity at the UT receptor enable detailed investigations into the signaling pathways and physiological consequences of urotensin-II signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cardiovascular studies, ultimately contributing to a better understanding of cardiovascular pathophysiology and the development of novel therapeutic strategies.
References
- 1. (±)-AC 7954 hydrochloride | CAS 477313-09-0 | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrocardiographic Characterization of Cardiac Hypertrophy in Mice that Overexpress the ErbB2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC-7954
Compound Name: AC-7954
Introduction
Information regarding the specific in vitro cell-based assay protocols, mechanism of action, and signaling pathways for a compound designated "this compound" is not available in the public domain. Extensive searches have yielded no specific data related to this compound.
The following sections provide a generalized framework and example protocols for in vitro cell-based assays that are commonly employed in drug discovery and development. These are intended to serve as a template and would require specific adaptation based on the known or hypothesized target and mechanism of action of this compound.
Hypothetical Target: Plasminogen Activator Inhibitor-1 (PAI-1)
PAI-1 Signaling Pathway
Experimental Protocols
PAI-1 Activity Assay (Cell-Free)
Materials:
-
Recombinant human u-PA or t-PA
-
Chromogenic substrate for u-PA/t-PA (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 0.01% Tween-20)
-
This compound compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Add u-PA or t-PA to each well and incubate for 10 minutes at 37°C.
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
Cell-Based PAI-1 Inhibition Assay
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound compound
-
Conditioned medium collection buffer (e.g., serum-free medium)
-
96-well cell culture plates
Protocol:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Treat the cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Collect the conditioned medium from each well.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Control Inhibitor | 25.8 |
| Compound | IC50 (nM) |
| This compound | 45.7 |
| Control Inhibitor | 88.1 |
Conclusion
References
Application Notes and Protocols for AC-7954 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a potent and selective non-peptide agonist of the urotensin-II receptor (UTR), also known as GPR14.[1] Urotensin-II (UII) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[2][3] The UII/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and fibrosis.[4][5][6] These characteristics make this compound a valuable tool for investigating the therapeutic potential of targeting the urotensinergic system in various disease models.
This document provides detailed application notes and experimental protocols for the use of this compound in in vivo animal models, focusing on its pro-inflammatory and cardiovascular effects.
Mechanism of Action and Signaling Pathway
This compound mimics the action of endogenous urotensin-II by binding to and activating the UTR, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by UTR activation involves the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction (vasoconstriction) and the activation of pro-inflammatory pathways.[1][2][4]
Urotensin-II Receptor Signaling Pathway
Caption: Urotensin-II Receptor Signaling Pathway activated by this compound.
Data Presentation
Quantitative data from in vivo studies using this compound should be summarized in clear and structured tables to facilitate comparison between experimental groups. Below are template tables for presenting efficacy, pharmacokinetic, and toxicity data.
Table 1: Efficacy of this compound in an Animal Model of [Specify Disease]
| Treatment Group | Dose (mg/kg) | Route of Administration | n | Primary Efficacy Endpoint (Mean ± SEM) | % Change vs. Vehicle | p-value |
| Vehicle Control | - | i.p. | 10 | [Specify Units] | - | - |
| This compound | 0.1 | i.p. | 10 | [Specify Units] | [Calculate] | [Calculate] |
| This compound | 1 | i.p. | 10 | [Specify Units] | [Calculate] | [Calculate] |
| This compound | 10 | i.p. | 10 | [Specify Units] | [Calculate] | [Calculate] |
| Positive Control | [Specify] | [Specify] | 10 | [Specify Units] | [Calculate] | [Calculate] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| This compound | Intravenous | 1 | [Data] | [Data] | [Data] | [Data] |
| This compound | Intraperitoneal | 5 | [Data] | [Data] | [Data] | [Data] |
| This compound | Oral | 10 | [Data] | [Data] | [Data] | [Data] |
Table 3: Summary of Toxicity Findings for this compound in a 14-Day Rat Study
| Treatment Group | Dose (mg/kg/day) | Clinical Observations | Change in Body Weight (%) | Key Histopathological Findings |
| Vehicle Control | 0 | None | [Data] | No significant findings |
| This compound | 1 | [Describe] | [Data] | [Describe] |
| This compound | 5 | [Describe] | [Data] | [Describe] |
| This compound | 20 | [Describe] | [Data] | [Describe] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to characterize the biological effects of this compound. These protocols are based on established methodologies for studying UII receptor agonists and should be adapted to specific research questions.
Protocol 1: Evaluation of this compound in a Rat Model of Carrageenan-Induced Paw Edema (Inflammation)
This protocol is adapted from studies investigating the role of the urotensinergic system in inflammation.
Objective: To assess the pro-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimation: Acclimate rats for at least 7 days prior to the experiment with free access to food and water.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 0.1 mg/kg, i.p.)
-
Group 3: this compound (medium dose, e.g., 1 mg/kg, i.p.)
-
Group 4: this compound (high dose, e.g., 10 mg/kg, i.p.)
-
-
Baseline Measurement: Measure the paw volume of the right hind paw of each rat using a plethysmometer before any injections.
-
This compound Administration: Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: 30 minutes after this compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema experiment.
Protocol 2: Evaluation of the Cardiovascular Effects of this compound in Anesthetized Rats
Objective: To determine the effects of this compound on systemic hemodynamics, including blood pressure and heart rate.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., sodium pentobarbital (B6593769) or isoflurane)
-
Pressure transducer and data acquisition system
-
Catheters (for cannulation of the carotid artery and jugular vein)
-
Heparinized saline
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment. Cannulate the right carotid artery for blood pressure measurement and the left jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.
-
This compound Administration: Administer this compound intravenously (i.v.) as a bolus injection or a continuous infusion at increasing doses (e.g., 0.1, 1, 10 µg/kg). Administer an equivalent volume of vehicle as a control.
-
Hemodynamic Monitoring: Continuously record MAP and HR throughout the experiment and for at least 60 minutes after the final dose.
-
Data Analysis: Calculate the change in MAP and HR from baseline at each dose of this compound. Analyze the dose-response relationship using appropriate statistical methods.
Protocol 3: Preliminary Pharmacokinetic Profiling of this compound in Rats
Objective: To determine the basic pharmacokinetic profile of this compound following a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
This compound
-
Vehicle
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to conscious, freely moving rats via the desired route (e.g., 1 mg/kg i.v. or 5 mg/kg i.p.).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo roles of the urotensin-II receptor. The protocols provided herein offer a framework for studying its pro-inflammatory and cardiovascular effects in rodent models. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare. The structured data presentation formats will aid in the clear and concise reporting of findings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin-II - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying GPR14 Function in Neurons using AC-7954
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a potent and selective nonpeptidic agonist for the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT).[1] GPR14 and its endogenous ligand, urotensin-II, are implicated in a variety of physiological processes, including neurotransmission. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the function of GPR14 in neurons, focusing on its signaling pathways and cellular responses.
This compound: A Selective GPR14 Agonist
This compound was identified as the first nonpeptide agonist of the GPR14/urotensin-II receptor.[1][2] It serves as a valuable pharmacological tool to probe the function of GPR14 without the confounding factors associated with peptide ligands.
Quantitative Data for this compound
| Parameter | Species | Value | Reference |
| EC50 | Human | 300 nM | [1][2] |
| pEC50 | Human | 6.5 | [3] |
| pEC50 | Rat | 6.7 | [4] |
| pKi | Human | 6.6 |
GPR14 Signaling in Neurons
Activation of GPR14 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC). Downstream of this, GPR14 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the activation of the RhoA pathway, which is involved in cytoskeletal rearrangements.
GPR14 Signaling Pathway Diagram
Caption: GPR14 signaling cascade in neurons.
Experimental Protocols
The following are detailed protocols to assess the function of GPR14 in neurons using this compound.
Experimental Workflow Diagram
Caption: General experimental workflow.
Protocol 1: Intracellular Calcium Measurement in Neurons
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[5][6]
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Glass-bottom culture dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Cell Preparation:
-
Plate neurons on glass-bottom dishes or coverslips and culture until the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells twice with HBSS.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the dish or coverslip onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Stimulate the cells by adding this compound to the perfusion solution at the desired final concentration.
-
Continue to acquire images during and after stimulation to record the change in fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium transient induced by this compound.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is for detecting the phosphorylation of ERK1/2 in neurons following stimulation with this compound.[7][8][9][10][11]
Materials:
-
Cultured neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture neurons to the desired density.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Protocol 3: RhoA Activation Assay (Pull-down)
This protocol describes a pull-down assay to measure the activation of the small GTPase RhoA in response to this compound.[12][13][14][15]
Materials:
-
Cultured neurons
-
This compound
-
RhoA activation assay kit (containing Rhotekin-RBD beads and lysis buffer)
-
GTPγS (for positive control) and GDP (for negative control)
-
Primary antibody: anti-RhoA
-
SDS-PAGE and Western blotting reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat neurons with this compound as described for the ERK phosphorylation assay.
-
Lyse the cells with the provided ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
GTPγS/GDP Loading (Controls):
-
For positive and negative controls, incubate a portion of the lysate from untreated cells with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively.
-
-
Pull-down of Active RhoA:
-
Normalize the protein concentration of the lysates.
-
Add Rhotekin-RBD (Rho-binding domain) coupled beads to each lysate. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Incubate the lysates with the beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-RhoA primary antibody.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA for each sample.
-
An increase in the amount of pulled-down RhoA in this compound-treated samples compared to the control indicates GPR14-mediated RhoA activation.
-
It is also recommended to run a Western blot for total RhoA on the input lysates to ensure equal protein loading.
-
Conclusion
These application notes provide a framework for investigating the neuronal functions of GPR14 using the selective agonist this compound. The provided protocols for measuring intracellular calcium, ERK phosphorylation, and RhoA activation will enable researchers to dissect the signaling pathways and cellular responses mediated by GPR14 in the nervous system. These studies will contribute to a better understanding of the physiological roles of the urotensin system in neuronal function and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sc.edu [sc.edu]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for AC-7954 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for conducting in vitro and in vivo dose-response studies to characterize the activity of AC-7954, a hypothetical small molecule inhibitor. The included methodologies, data presentation guidelines, and visual aids are intended to guide researchers in designing and executing robust experiments to determine the potency and efficacy of this compound.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it a key target for therapeutic intervention. Understanding the dose-response relationship of this compound is fundamental to its preclinical development. These studies are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) in vitro and for establishing effective and well-tolerated dosing regimens for in vivo models.
This application note provides standardized protocols for:
-
In Vitro Cell Viability Assays: To determine the IC50 of this compound in relevant cancer cell lines.
-
In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy and tolerability of this compound in a preclinical animal model.
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Protocol for dissolving and storing AC-7954
Application Notes and Protocols: AC-7954
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-peptide agonist of the GPR14/urotensin-II (UT) receptor, with an EC50 of 300 nM for the human UT receptor.[1] It is a valuable tool for studying the physiological roles of the urotensin-II system. Proper dissolution and storage are critical to ensure the stability and activity of the compound for reliable experimental results. This document provides a detailed protocol for the dissolution and storage of this compound.
Chemical Information
| Property | Value |
| Molecular Weight | 366.28 |
| Chemical Formula | C₁₉H₂₀ClNO₂ · HCl |
| CAS Number | 477313-09-0 |
| Purity | ≥98% (HPLC)[2] |
Experimental Protocols
Dissolution Protocol
This compound is soluble in water at approximately 28 mg/mL at 25°C.[1] For most in vitro and in vivo applications, a stock solution is prepared and then diluted to the final working concentration.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Vortex mixer
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Addition: To prepare a stock solution, carefully add the desired volume of sterile, deionized water to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Storage Protocol
Proper storage is essential to maintain the integrity of this compound.
Powder:
In Solvent:
-
For long-term storage, store aliquots of the stock solution at -80°C for up to 6 months.[1]
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
Storage Recommendations Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for AC-7954 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a potent and selective non-peptide agonist of the human urotensin-II receptor (UT receptor), also known as GPR14. The UT receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway. Activation of the UT receptor by an agonist like this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium, making it a valuable tool for high-throughput screening (HTS) assays aimed at discovering novel modulators of the urotensinergic system. These application notes provide detailed protocols for utilizing this compound in HTS campaigns and offer insights into the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound mimics the action of the endogenous ligand urotensin-II, binding to and activating the UT receptor. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration can be readily detected using calcium-sensitive fluorescent dyes, forming the basis of a robust HTS assay.
High-Throughput Screening Assays Utilizing this compound
The primary application of this compound in HTS is as a reference agonist to identify antagonists or allosteric modulators of the UT receptor. The most common HTS format is a cell-based calcium mobilization assay.
Data Presentation: Assay Performance Comparison
The following table summarizes key performance metrics for two common HTS assay formats for the urotensin-II receptor, based on published data.[1][2]
| Parameter | Calcium Mobilization Assay | Dynamic Mass Redistribution (DMR) Assay |
| Principle | Measures intracellular calcium flux using a fluorescent dye. | Label-free detection of protein redistribution upon receptor activation. |
| Cell Line | HEK293 cells stably expressing the human UT receptor. | HEK293 cells stably expressing the human UT receptor. |
| Urotensin-II EC50 | 4.15 nM | 4.58 nM |
| Z'-Factor | 0.77 | 0.81 |
| Signal-to-Background (S/B) Ratio | 28.0 | 25.6 |
Experimental Protocols
High-Throughput Calcium Mobilization Assay for UT Receptor Agonists
This protocol is designed for a 384-well plate format and can be adapted for other formats.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor (HEK293-UT)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
This compound (positive control)
-
Test compounds
-
384-well black, clear-bottom assay plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Experimental Workflow:
References
- 1. A comparison of assay performance between the calcium mobilization and the dynamic mass redistribution technologies for the human urotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-7954 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a selective, non-peptide agonist of the urotensin-II receptor (UT receptor), a G-protein coupled receptor.[1][2] The endogenous ligand for this receptor, urotensin-II (U-II), is recognized as the most potent endogenous vasoconstrictor.[3] Emerging evidence strongly implicates the U-II/UT receptor system in the pathogenesis of fibrosis across various organs, including the heart, liver, lungs, and kidneys.[4][5][6][7] Activation of the UT receptor has been shown to induce fibroblast proliferation, stimulate the synthesis and deposition of extracellular matrix proteins such as collagen, and upregulate key pro-fibrotic mediators like Transforming Growth Factor-beta 1 (TGF-β1).[4][8][9]
These application notes provide a comprehensive overview of how this compound can be utilized as a valuable pharmacological tool to investigate the mechanisms of fibrosis and to explore the therapeutic potential of targeting the urotensin-II pathway. The following sections detail the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for in vitro and in vivo fibrosis models.
Mechanism of Action in Fibrosis
This compound, by activating the UT receptor, mimics the pro-fibrotic effects of urotensin-II. The binding of an agonist to the UT receptor initiates a cascade of intracellular signaling events that converge on the promotion of a fibrotic phenotype. The primary signaling pathways implicated are the Extracellular signal-regulated kinase (ERK1/2) pathway and the TGF-β/Smad pathway.[3][9][10]
Activation of these pathways in fibroblasts leads to:
-
Increased Collagen Synthesis: Upregulation of collagen type I and type III expression.[4][6]
-
Fibroblast Proliferation: Increased proliferation of cardiac, pulmonary, and other fibroblast types.[8][11]
-
Upregulation of Pro-fibrotic Cytokines: Increased expression and secretion of TGF-β1, a central mediator of fibrosis.[7][9]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of urotensin-II on markers of fibrosis. This data can serve as a reference for designing experiments with this compound and for interpreting the expected outcomes.
Table 1: In Vitro Effects of Urotensin-II on Fibroblast Function and Pro-fibrotic Markers
| Cell Type | U-II Concentration | Treatment Duration | Endpoint Measured | Result (Fold Change or % Increase vs. Control) | Reference |
| Neonatal Rat Cardiac Fibroblasts | 10⁻⁷ M | 48 hours | [³H]proline incorporation (Collagen Synthesis) | ~23% increase | [4] |
| Neonatal Rat Cardiac Fibroblasts | 10⁻⁹ to 10⁻⁷ M | Not Specified | Cell Proliferation (MTT assay) | Significant increase | [12] |
| Neonatal Rat Cardiac Fibroblasts | 10⁻⁹ to 10⁻⁷ M | Not Specified | Collagen Type I mRNA | Significant increase | [12] |
| Rat Aortic Smooth Muscle Cells | 10⁻⁸ M | 12 hours | Collagen I mRNA | Maximal effect observed | [9] |
| Rat Aortic Smooth Muscle Cells | 10⁻⁶ M | 24 hours | Collagen I Protein Secretion | Maximal effect observed | [9] |
| Rat Proximal Tubular Epithelial Cells (NRK-52E) | 10⁻⁸ M | 48 hours | TGF-β1 Production | Significant increase | [7] |
Table 2: In Vivo Effects of Urotensin-II on Fibrosis Markers
| Animal Model | U-II Dosage | Treatment Duration | Organ | Endpoint Measured | Result (Fold Change or % Increase vs. Control) | Reference |
| Rat | 3 nmol·kg⁻¹·h⁻¹ (continuous infusion) | 4 weeks | Liver | Hepatic Hydroxyproline (B1673980) Content | Significant increase | [5][13] |
| Rat | 3 nmol·kg⁻¹·h⁻¹ (continuous infusion) | 4 weeks | Liver | TGF-β mRNA | Significant increase | [5][13] |
| Rat | High-dose (details not specified) | 4 weeks | Heart | Left Ventricular Total Collagen | ~106.4% increase | [14] |
| Rat | High-dose (details not specified) | 4 weeks | Heart | Left Ventricular Collagen Type I | ~208.1% increase | [14] |
| Rat | High-dose (details not specified) | 4 weeks | Heart | Procollagen-α₁(I) mRNA | ~89.2% increase | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Urotensin-II Receptor in Fibrosis
Caption: U-II Receptor Signaling in Fibrosis.
Experimental Workflow for In Vitro Studies with this compound
Caption: In Vitro Experimental Workflow.
Experimental Workflow for In Vivo Studies with this compound
Caption: In Vivo Experimental Workflow.
Experimental Protocols
In Vitro Protocols
1. Cardiac Fibroblast Proliferation Assay (MTT-based)
-
Cell Culture: Isolate neonatal rat cardiac fibroblasts using standard enzymatic digestion methods. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Use cells between passages 2 and 4 for experiments.
-
Seeding: Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells in the G0/G1 phase.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) in serum-free DMEM for 48 hours. Include a vehicle control group.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle control.
2. Collagen Synthesis Assay ([³H]proline Incorporation)
-
Cell Culture and Seeding: Culture neonatal rat cardiac fibroblasts in 24-well plates as described above.
-
Serum Starvation: Synchronize cells in serum-free medium for 24 hours.
-
Treatment: Treat cells with this compound at the desired concentrations in serum-free DMEM containing 0.15 mM ascorbic acid and 1 µCi/mL [³H]proline for 48 hours.
-
Collagen Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the protein by adding 500 µL of ice-cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 30 minutes.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
Solubilize the precipitate in 500 µL of 0.5 M NaOH.
-
-
Scintillation Counting: Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content in parallel wells and express the results as a percentage of the vehicle control.
3. Gene Expression Analysis by qPCR
-
Cell Culture and Treatment: Culture fibroblasts in 6-well plates and treat with this compound as described above for the desired time points (e.g., 6, 12, 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., Col1a1, Col3a1, Tgfb1, Acta2 [α-SMA]) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2⁻ΔΔCt method.
In Vivo Protocols
1. Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis:
-
Anesthetize the mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin (1.5-3.0 mg/kg) in sterile saline. Control animals receive saline only.
-
-
This compound Administration:
-
Prophylactic: Start administration of this compound (dose to be determined by dose-finding studies) one day before bleomycin instillation and continue daily for the duration of the study (e.g., 14 or 21 days).
-
Therapeutic: Begin administration of this compound at a later time point after fibrosis is established (e.g., day 7 or 10 post-bleomycin) and continue daily.
-
-
Endpoint Analysis (at day 14 or 21):
-
Euthanize the mice and collect the lungs.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition. Score the fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and determine the total collagen content by measuring the hydroxyproline concentration.
-
2. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model (Rat)
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Induction of Fibrosis: Administer CCl₄ (e.g., 1 mL/kg, 50% v/v in olive oil) via intraperitoneal injection twice a week for 4-8 weeks.
-
This compound Administration: Administer this compound daily via oral gavage or osmotic minipump, either concurrently with CCl₄ (prophylactic) or after a period of CCl₄ administration (therapeutic).
-
Endpoint Analysis:
-
At the end of the study, collect blood for liver function tests (ALT, AST).
-
Euthanize the rats and collect the liver.
-
Histology: Perform H&E and Sirius Red staining on liver sections to assess fibrosis.
-
Gene and Protein Expression: Analyze the expression of fibrotic markers (Col1a1, Tgfb1, α-SMA) in liver homogenates by qPCR and Western blotting.
-
Conclusion
This compound represents a potent and selective tool for investigating the role of the urotensin-II receptor in the complex pathophysiology of fibrosis. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the mechanisms of fibrosis and to evaluate the therapeutic potential of targeting this signaling pathway. Careful dose-response and time-course studies are recommended to optimize the use of this compound in specific experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:477313-09-0 | Chemsrc [chemsrc.com]
- 3. Urotensin-2 promotes collagen synthesis via ERK1/2-dependent and ERK1/2-independent TGF-β1 in neonatal cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct actions of urotensin II on the heart: implications for cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II modulates hepatic fibrosis and portal hemodynamic alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin II contributes to collagen synthesis and up-regulates Egr-1 expression in cultured pulmonary arterial smooth muscle cells through the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetes-induced upregulation of urotensin II and its receptor plays an important role in TGF-beta1-mediated renal fibrosis and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urotensin II accelerates cardiac fibrosis and hypertrophy of rats induced by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin II-induced collagen synthesis in cultured smooth muscle cells from rat aortic media and a possible involvement of transforming growth factor-β1/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of reactive oxygen species in urotensin II-induced proliferation of cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of urotensinⅡ on cultured cardiac fibroblast proliferation and collagen typeⅠmRNA expression [j-smu.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Navigating AC-7954: A Technical Guide to Solubility and Stability
For researchers and drug development professionals utilizing AC-7954, a potent nonpeptide agonist of the urotensin-II receptor (GPR14), achieving consistent and reliable experimental results hinges on the proper handling and preparation of this compound. This technical support guide provides a comprehensive overview of this compound's solubility and stability characteristics, offering troubleshooting advice and detailed protocols to mitigate common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
While this compound is known to be soluble in water to approximately 28 mg/mL, for creating concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for compounds of this nature. It is advisable to first prepare a high-concentration stock in DMSO and then dilute it with the appropriate aqueous buffer for your experiment.
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
This is a common issue and can be attributed to several factors:
-
Buffer Composition and pH: The solubility of this compound can be influenced by the pH and ionic strength of your buffer. It is recommended to test the solubility in a small volume of your final experimental buffer before preparing a large batch.
-
Final Concentration: The concentration of the organic solvent (e.g., DMSO) in your final working solution should be kept to a minimum, typically below 0.5%, to avoid solvent effects on your biological system and to maintain compound solubility.
-
Temperature: Ensure that both your stock solution and your aqueous buffer are at room temperature before mixing.
Troubleshooting Steps:
-
Vortexing: Gently vortex the solution to see if the precipitate redissolves.
-
Sonication: A brief sonication in a water bath can sometimes help to redissolve precipitated compound.
-
pH Adjustment: If possible for your experimental setup, a slight adjustment of the buffer's pH may improve solubility. However, be cautious as this can also affect the biological activity of your system.
-
Lower Final Concentration: Consider lowering the final concentration of this compound in your assay.
Q3: How should I store my this compound stock solutions to ensure stability?
For long-term stability, it is recommended to store stock solutions of this compound in tightly sealed vials at -20°C or -80°C.[1] When stored as a powder, this compound is stable for up to 3 years at -20°C and 2 years at 4°C.[1] In-solvent stocks are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 366.28 g/mol | [1] |
| Formula | C₁₉H₂₀ClNO₂ · HCl | [1] |
| CAS Number | 477313-09-0 | [1] |
| Solubility in Water (25°C) | ~28 mg/mL | [1] |
| EC₅₀ (human UII receptor) | 300 nM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.66 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
General Protocol for Diluting this compound in Aqueous Buffer
-
Thawing: Allow the frozen stock solution aliquot to thaw completely at room temperature.
-
Pre-warming: Ensure your experimental aqueous buffer is at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid and even mixing.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level of your experimental system.
Visualizing the this compound Signaling Pathway
This compound acts as an agonist for the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor.[2][3] Activation of this receptor initiates a downstream signaling cascade primarily through the Gq alpha subunit.[4] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4]
Caption: Signaling pathway of this compound via the GPR14 receptor.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the biological activity of this compound in a cell-based assay.
Caption: A typical experimental workflow for this compound.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flow for troubleshooting common solubility problems with this compound.
Caption: Troubleshooting guide for this compound solubility.
References
Technical Support Center: Optimizing AC-7954 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AC-7954 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nonpeptide agonist for the GPR14/urotensin-II (UII) receptor.[1] It mimics the action of the endogenous ligand urotensin-II, activating the receptor and its downstream signaling pathways.
Q2: What is the reported EC50 for this compound?
A2: this compound has a reported EC50 of 300 nM at the human urotensin-II receptor (h-UTR).[1] This value can serve as a starting point for determining the optimal concentration in your specific experimental setup.
Q3: What is the solubility of this compound?
A3: The water solubility of this compound is approximately 28 mg/mL.[1] It is important to ensure complete dissolution in your chosen solvent before preparing dilutions for cell culture experiments.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO or water. For long-term storage, powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month.[1] Always protect stock solutions from light.
Q5: What is a typical starting concentration range for in vitro experiments with this compound?
A5: A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the reported EC50 value. A common range to start with is from nanomolar (nM) to micromolar (µM) concentrations.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low.2. The compound is inactive in the chosen cell line.3. Incubation time is too short.4. Improper storage and handling of the compound. | 1. Test a higher concentration range in your dose-response experiment.2. Verify that your cell line expresses the urotensin-II receptor. Consider using a more sensitive cell line.3. Increase the incubation time to allow for the biological effect to manifest.4. Ensure this compound has been stored correctly and prepare fresh solutions. |
| Excessive cell death even at low concentrations | 1. The compound is highly cytotoxic to the specific cell line.2. The solvent concentration is too high.3. The cells are overly sensitive. | 1. Use a lower concentration range in your experiments.2. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced toxicity.[2]3. Reduce the incubation time. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Edge effects in the multi-well plate.3. Pipetting errors during compound addition. | 1. Ensure a homogenous cell suspension and consistent seeding density across all wells.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[2]3. Use calibrated pipettes and ensure proper mixing of the compound in the well. |
| Precipitation of the compound in the culture medium | 1. Poor solubility of the compound at the tested concentration.2. Interaction with components in the culture medium. | 1. Visually inspect the medium for any precipitation after adding the compound. If observed, use a lower concentration or a different solvent system.2. Consider reducing the serum concentration in the medium if it is suspected to cause precipitation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 477313-09-0 | [1] |
| Molecular Weight | 366.28 g/mol | [1] |
| Formula | C₁₉H₂₀ClNO₂ · HCl | [1] |
| Solubility (25°C) | ~28 mg/mL in Water | [1] |
Table 2: Example Dose-Response Data for this compound in a Calcium Mobilization Assay
| This compound Concentration (nM) | % Maximum Response (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 50 | 35.1 ± 4.2 |
| 100 | 51.3 ± 5.0 |
| 300 | 75.9 ± 6.8 |
| 1000 | 98.2 ± 3.1 |
| 5000 | 101.5 ± 2.7 |
Note: This is hypothetical data provided as an example.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve with an MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Mandatory Visualizations
Caption: Urotensin-II Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Optimizing this compound Concentration in In Vitro Experiments.
References
Potential off-target effects of AC-7954
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the selective urotensin-II (UT) receptor agonist, AC-7954.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide agonist for the urotensin-II receptor (UT receptor), a G protein-coupled receptor (GPCR). Its racemic form has an EC50 of 300 nM at the human UT receptor, with the (+)-enantiomer being the more active form. Upon binding to the UT receptor, this compound initiates a signaling cascade, primarily through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Q2: Is there any known off-target activity for this compound?
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of cellular response to this compound:
-
Low or absent UT receptor expression: Confirm that your cell line endogenously expresses the urotensin-II receptor at sufficient levels. This can be verified by RT-qPCR for UTS2R mRNA or by radioligand binding assays.
-
Incorrect this compound stereoisomer: The biological activity of this compound resides primarily in the (+)-enantiomer. Ensure you are using the correct and active form of the compound.
-
Compound degradation: Ensure proper storage and handling of the this compound stock solution to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.
-
Cellular health: Poor cell health or high passage numbers can lead to altered receptor expression and signaling. Ensure your cells are healthy and within a suitable passage range.
-
Assay sensitivity: The downstream signaling event you are measuring (e.g., calcium flux, ERK phosphorylation) may not be robustly coupled to UT receptor activation in your specific cell model.
Q4: I am observing a high background signal in my calcium mobilization assay with this compound. What can I do?
A4: High background in calcium mobilization assays can be caused by several factors:
-
Autofluorescence: this compound, like many small molecules, may exhibit some level of autofluorescence. It is important to run a control with this compound in the absence of cells to determine its intrinsic fluorescence at the wavelengths used.
-
Cellular stress: Over-trypsinization, high cell density, or prolonged incubation with fluorescent dyes can lead to elevated basal intracellular calcium levels. Optimize your cell handling and dye loading procedures.
-
Assay buffer components: Certain components in the assay buffer can interfere with the fluorescent signal. Ensure your buffer is compatible with the calcium indicator dye and does not contain interfering substances.
Troubleshooting Guides
Guide 1: Inconsistent EC50 Values for this compound
| Potential Cause | Troubleshooting Steps |
| Ligand Adsorption | Use low-adsorption plasticware for preparing and storing this compound solutions. Include a surfactant like 0.1% BSA in your assay buffer. |
| Cell Density Variation | Ensure consistent cell seeding density across all wells and plates. Variations in cell number can lead to variability in receptor number and signal amplitude. |
| Incubation Time | Optimize the incubation time with this compound. For kinetic assays, ensure you are measuring at the peak of the response. |
| Reagent Variability | Use reagents from the same lot for a given set of experiments to minimize variability. |
Guide 2: Unexpected Cellular Morphology Changes or Toxicity
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment and assess cell viability (e.g., using a trypan blue exclusion assay or MTT assay) to determine the cytotoxic concentration of this compound in your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your cells (typically <0.5%). |
| Off-Target Effects | At high concentrations, off-target effects are more likely. If possible, test a structurally unrelated UT receptor agonist to see if the same phenotype is observed. |
| Contamination | Rule out microbial contamination of your cell culture or reagents. |
Quantitative Data Summary
| Compound | Target | Assay Type | Organism | Potency (EC50/pEC50) | Reference |
| Racemic this compound | Urotensin-II Receptor | Functional | Human | 300 nM | [1] |
| (+)-AC-7954 | Urotensin-II Receptor | Functional | Human | pEC50 = 6.6 | [2][3] |
| (±)-AC-7954 | Urotensin-II Receptor | Functional | Human | pEC50 = 6.5 | [4] |
| (±)-AC-7954 | Urotensin-II Receptor | Functional | Rat | pEC50 = 6.7 | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for UT Receptor
This protocol is adapted for determining the binding affinity of this compound to the urotensin-II receptor.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor.
-
Membrane preparation buffer: 5 mM HEPES, 1 mM EDTA, protease inhibitor cocktail.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]Urotensin-II.
-
Non-specific binding control: 1 µM unlabeled Urotensin-II.
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and incubate on ice for 15 minutes.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]Urotensin-II (at a concentration near its Kd), and 50 µL of either this compound (for competition binding) or unlabeled Urotensin-II (for non-specific binding).
-
Add 100 µL of the membrane preparation to initiate the reaction.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through pre-soaked GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of this compound concentration and determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
This protocol is for measuring the functional agonistic activity of this compound at the UT receptor.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound at various concentrations.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the cells in a black-walled, clear-bottom 96-well plate at an optimized density and allow them to attach overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject this compound at various concentrations and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence change as a function of this compound concentration and determine the EC50 value.
-
Visualizations
References
- 1. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to mitigate AC-7954 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AC-7954 in in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Kinase X, a key enzyme in the ABC signaling pathway. By binding to the ATP-binding site of Kinase X, this compound prevents the phosphorylation of its downstream target, Protein Y. This inhibition effectively blocks the ABC pathway, which is implicated in processes such as cell proliferation and survival.
Q2: What is the recommended concentration of this compound for cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, for most cell-based assays, a concentration range of 0.1 to 1 µM is recommended to achieve specific inhibition of Kinase X. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a 10 mM stock solution of this compound in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C for short-term storage and -80°C for long-term storage.
Troubleshooting In Vitro Kinase Assays
Q4: I am not observing any inhibition of Kinase X in my in vitro assay. What could be the problem?
A4: Several factors could contribute to a lack of inhibition in an in vitro kinase assay:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, high concentrations of ATP in your assay can compete with the inhibitor, leading to a decrease in its apparent potency. Consider using an ATP concentration at or below the Michaelis constant (Km) for Kinase X.[1]
-
Inactive Enzyme: Ensure that your Kinase X enzyme is active. It is advisable to aliquot the enzyme upon receipt and store it at the recommended temperature to avoid degradation from repeated freeze-thaw cycles.[2] You can test for basal activity by performing an autophosphorylation assay.[3]
-
Inhibitor Inactivity: Confirm that your this compound stock solution is fresh and has been stored properly.
-
Assay Conditions: Optimize your kinase assay conditions, including buffer components, pH, temperature, and incubation time.[3]
Q5: My in vitro kinase assay results show high variability between replicate wells. What are the potential causes?
A5: High variability in kinase assays can stem from several factors:[2]
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for small volumes.
-
Reagent Mixing: Inadequate mixing of reagents can lead to concentration gradients in your assay plate. Ensure all components are thoroughly mixed before and after addition.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with a buffer or water.
-
Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations across the assay plate can affect enzyme kinetics. Use a properly calibrated incubator and ensure consistent timing for all steps.
Troubleshooting Cell-Based Assays
Q6: My results from cell-based assays with this compound are not reproducible. What are some common sources of variability?
A6: Reproducibility in cell-based assays can be affected by several factors:
-
Cell Culture Conditions: Any variability in culture conditions could potentially affect your results.[4] Maintain consistency in cell density, passage number, and the time of the assay from the last passage.[4]
-
Cell Line Authenticity: Studies have shown that a significant percentage of cell lines are misidentified.[4] It is crucial to obtain cells from a trusted source and perform cell line authentication.[4]
-
Contamination: Routinely test for contamination from bacteria, yeast, and mycoplasma, as these can significantly impact cellular responses.[4]
-
Inconsistent Plating: Ensure even cell distribution when seeding plates to avoid variability in cell numbers between wells.
Q7: I am not observing the expected downstream effect (e.g., decreased phosphorylation of Protein Y) in my Western blot after this compound treatment. How can I troubleshoot this?
A7: If you are not seeing the expected downstream effect, consider the following:
-
Timing of Treatment and Lysis: The phosphorylation of a downstream target can be transient. It is important to optimize the time course of this compound treatment and perform cell lysis at the appropriate time point to capture the desired effect.[1]
-
Antibody Quality: Ensure that the primary antibody against the phosphorylated target (e.g., phospho-Protein Y) is specific and of high quality.
-
Lysis Buffer Composition: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target protein.[1][2]
-
Cellular Context: The activity of this compound can be cell-type specific. The target pathway may not be active or sensitive to inhibition in the cell line you are using.
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Kinase X | 15 |
| Kinase A | >10,000 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range |
| In Vitro Kinase Assay | 1 - 500 nM |
| Cell-Based Proliferation Assay | 0.1 - 5 µM |
| Western Blot (Phospho-Protein Y) | 0.5 - 2 µM |
Experimental Protocols
Protocol 1: In Vitro Kinase X Assay
This protocol provides a general guideline for measuring the inhibitory activity of this compound against Kinase X.
-
Prepare Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Set up Kinase Reaction:
-
Add 5 µL of 2X Kinase X enzyme to each well of a 384-well plate.
-
Add 1 µL of this compound at various concentrations (in 10% DMSO).
-
Add 4 µL of a mix of the substrate (e.g., a peptide substrate for Kinase X) and ATP. The final ATP concentration should be at or near the Km for Kinase X.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect Signal:
-
Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Y
This protocol describes how to assess the inhibitory effect of this compound on the ABC pathway by measuring the phosphorylation of its downstream substrate, Protein Y.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 2 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Protein Y overnight at 4°C.
-
Incubate with a secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an appropriate chemiluminescent substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The ABC signaling pathway and the inhibitory action of this compound on Kinase X.
Caption: Experimental workflow for Western blot analysis of phospho-Protein Y.
References
AC-7954 dose-finding studies for in vivo research
This technical support center provides information on AC-7954 for researchers, scientists, and drug development professionals. The following content is based on publicly available in vitro research, as there are currently no published in vivo dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the laboratory designation for the chemical compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one.[1][2] It has been identified as a selective, nonpeptidic agonist of the urotensin-II (UT) receptor.[1][2][3][4] As a small molecule with drug-like properties, it is considered a valuable pharmacological research tool and a potential lead compound for drug development.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions as an agonist for the G protein-coupled receptor (GPCR) known as the urotensin-II (UT) receptor, also referred to as GPR14.[1][5] By binding to and activating this receptor, it mimics the action of the endogenous ligand, urotensin-II, which is known to be a potent vasoconstrictor.[6] Docking studies suggest that the (+)-enantiomer of this compound interacts with key residues within the UT receptor, including an interaction between its basic amino group and Asp130 on the third transmembrane domain (TM3) of the receptor.[3]
Q3: What is the potency of this compound?
In vitro studies have determined the potency of racemic this compound. The activity has been shown to reside primarily in the (+)-enantiomer.[1][3][6]
Quantitative Data Summary
| Compound | Assay | Receptor | Potency (EC50) | pEC50 |
| Racemic this compound | R-SAT | Human Urotensin-II | 300 nM | 6.5 |
| (+)-AC-7954 | R-SAT | Human Urotensin-II | Not explicitly quantified, but noted to be the more potent enantiomer. | 6.6 |
Data sourced from multiple references.[1][3][4][6]
Experimental Protocols
Receptor-Selection and Amplification Technology (R-SAT) Assay
The initial identification and characterization of this compound was performed using a functional, cell-based high-throughput screening assay known as the Receptor-Selection and Amplification Technology (R-SAT) assay.[1][6]
Methodology:
-
Cell Line: NIH-3T3 cells are utilized for the assay.
-
Transfection: The cells are transiently co-transfected with two plasmids:
-
An expression vector for the human urotensin-II receptor.
-
A reporter plasmid, such as one containing a β-galactosidase gene under the control of a responsive element.
-
-
Cell Preparation: After transfection, the cells are frozen for storage. For the assay, they are thawed, plated in microtiter plates, and allowed to adhere.
-
Compound Addition: The test compound, such as this compound, is added to the cells at various concentrations.
-
Incubation: The cells are incubated with the compound to allow for receptor activation and subsequent reporter gene expression.
-
Signal Detection: The level of reporter gene expression is quantified. In the case of a β-galactosidase reporter, a substrate is added that produces a detectable signal (e.g., colorimetric or chemiluminescent) upon enzymatic cleavage.
-
Data Analysis: The signal intensity is measured and plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of the urotensin-II receptor and the general workflow of the R-SAT assay used to identify this compound.
Caption: Urotensin-II receptor signaling pathway activated by this compound.
Caption: Workflow for the R-SAT assay used in this compound identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UT receptor | Urotensin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ovid.com [ovid.com]
Navigating AC-7954 Experiments: A Guide to Artifact-Free Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and avoid common artifacts in experiments involving the hypothetical compound AC-7954. Our aim is to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results with this compound. What are the potential causes and solutions?
A1: High variability in cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®) can stem from several factors when testing a new compound like this compound.
-
Compound Precipitation: this compound may be precipitating out of solution at the concentrations being tested, leading to inconsistent effects on cells.
-
Troubleshooting: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.
-
Troubleshooting: Ensure a homogenous single-cell suspension before seeding. Calibrate your seeding protocol to ensure even cell distribution.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to artifactual results.
-
Troubleshooting: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or water to minimize evaporation.
-
Q2: Our in vitro kinase assay shows unexpected inhibition by this compound at high concentrations. Could this be an artifact?
A2: Yes, this could be an artifact. At high concentrations, many compounds can cause non-specific inhibition through various mechanisms.
-
Compound Aggregation: this compound might form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes.
-
Troubleshooting: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt potential aggregates.
-
-
ATP Competitive Assays: If you are using an ATP-competitive kinase assay, high concentrations of this compound might interfere with the detection method (e.g., luciferase-based ATP detection).
-
Troubleshooting: Run a control experiment to test for interference of this compound with the assay's detection reagents in the absence of the kinase.
-
Troubleshooting Guides
Guide 1: Investigating Off-Target Effects in Cellular Assays
A common challenge in early-stage drug discovery is to determine if the observed cellular phenotype is a direct result of the intended target engagement by the compound or due to off-target effects.
Experimental Workflow for Off-Target Effect Investigation
Methodology for Target Knockdown Rescue Experiment:
-
Cell Line Selection: Choose a cell line that expresses the intended target of this compound and exhibits the phenotype of interest upon treatment.
-
Target Knockdown: Use a validated method (e.g., siRNA or shRNA) to reduce the expression of the target protein.
-
This compound Treatment: Treat the target-knockdown cells and control cells with a range of this compound concentrations.
-
Phenotypic Analysis: Assess the phenotype of interest. If the knockdown cells are resistant to this compound compared to control cells, it suggests the phenotype is on-target.
Guide 2: Differentiating Compound Fluorescence from Assay Signal
Some compounds are inherently fluorescent and can interfere with fluorescent-based assays, leading to false-positive results.
Experimental Protocol to Test for Compound Autofluorescence:
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: Add the compound dilutions to the wells of a microplate, just as you would in the actual experiment, but without the cells or detection reagents.
-
Read Fluorescence: Read the plate using the same excitation and emission wavelengths as your assay.
-
Data Analysis: If you observe a significant signal that is dependent on the this compound concentration, this indicates autofluorescence.
Data Summary: Hypothetical Autofluorescence of this compound
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) |
| 100 | 15,000 |
| 50 | 7,500 |
| 25 | 3,750 |
| 12.5 | 1,875 |
| 6.25 | 940 |
| 0 (Buffer) | 100 |
Signaling Pathway Considerations
Understanding the signaling pathway your target is involved in can help predict potential downstream effects and confounding factors.
Hypothetical Signaling Pathway for Target of this compound
Let's assume this compound is an inhibitor of a hypothetical Kinase A, which is part of a larger signaling cascade.
Potential for Pathway Crosstalk:
Inhibition of Kinase A by this compound could lead to feedback loops or activation of compensatory pathways that might complicate the interpretation of experimental results. For example, prolonged inhibition of Kinase A might lead to the upregulation of a parallel signaling pathway that also influences cell growth. This could manifest as an initial potent effect of this compound that diminishes over time. Monitoring the activity of key nodes in related pathways can provide a more complete picture of this compound's cellular effects.
Technical Support Center: Investigating Tachyphylaxis and Receptor Desensitization for GPCR Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tachyphylaxis and receptor desensitization when studying G protein-coupled receptor (GPCR) agonists, exemplified here as "AC-7954".
Troubleshooting Guides
This section provides solutions to specific issues that may arise during in vitro and in vivo experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased cellular response (e.g., cAMP, Ca2+ flux) upon repeated application of this compound. | Receptor Desensitization: Rapid uncoupling of the receptor from its G protein, often mediated by phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.[1][2][3] | 1. Time-Course Experiment: Perform a time-course experiment to characterize the onset and duration of desensitization. 2. Washout Experiment: Include washout steps between agonist applications to see if the response recovers (resensitization). 3. GRK/Arrestin Involvement: Use inhibitors of GRKs or siRNA to knockdown β-arrestin to see if desensitization is attenuated. |
| Reduced maximal efficacy (Emax) of this compound after prolonged exposure. | Receptor Downregulation: A decrease in the total number of receptors available for binding, often due to internalization and subsequent degradation in lysosomes.[2][3] | 1. Receptor Binding Assay: Quantify the total number of receptors (Bmax) using a radiolabeled or fluorescently tagged ligand after prolonged agonist exposure. 2. Receptor Internalization Assay: Visualize and quantify receptor internalization using microscopy or cell-based assays that measure the translocation of receptors from the plasma membrane.[4] 3. Protein Synthesis Inhibition: Use a protein synthesis inhibitor (e.g., cycloheximide) to determine the role of new receptor synthesis in recovery. |
| Inconsistent or variable responses to this compound across different experimental days. | Cell Culture Conditions: Variations in cell passage number, confluence, or serum concentration can affect GPCR expression and signaling. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities. 2. Serum Starvation: Serum-starve cells for a defined period before the experiment to reduce background signaling. |
| Loss of in vivo efficacy of this compound with chronic dosing. | Tachyphylaxis: The in vivo correlate of desensitization, leading to a diminished physiological response. | 1. Dose-Response Relationship: Evaluate if increasing the dose can overcome the tachyphylaxis. 2. Pharmacokinetic Analysis: Ensure that the loss of efficacy is not due to changes in drug metabolism or clearance. 3. Intermittent Dosing: Investigate if an intermittent dosing schedule can prevent or reduce the development of tachyphylaxis. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between tachyphylaxis and receptor desensitization?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. Receptor desensitization is a molecular mechanism that often underlies tachyphylaxis, where the receptor becomes less responsive to the agonist.[2] Desensitization can involve receptor phosphorylation, arrestin binding, and receptor internalization.[1][3]
Q2: What are the primary molecular mechanisms of GPCR desensitization?
A2: The primary mechanisms include:
-
Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][3]
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G protein coupling and promote receptor internalization.[1][2][3]
-
Internalization: The receptor-arrestin complex is targeted to clathrin-coated pits for endocytosis.[2][4]
-
Downregulation: Following internalization, receptors can be targeted for lysosomal degradation, leading to a reduction in the total receptor number.[2][3]
Q3: What is the difference between homologous and heterologous desensitization?
A3:
-
Homologous desensitization: Only the activated receptor is desensitized. This is typically mediated by GRKs that preferentially phosphorylate the agonist-occupied receptor.[2]
-
Heterologous desensitization: Activation of one GPCR leads to the desensitization of other, non-activated GPCRs. This is often mediated by second messenger-dependent kinases like PKA and PKC.[2][3]
Q4: How can I experimentally quantify receptor desensitization?
A4: Several methods can be employed:
-
Second Messenger Assays: Measure the functional output of the receptor (e.g., cAMP accumulation, calcium mobilization) after single and repeated agonist challenges. A decrease in the response indicates desensitization.
-
Receptor Binding Assays: Determine the receptor number (Bmax) and affinity (Kd) after prolonged agonist exposure. A decrease in Bmax is indicative of downregulation.[2]
-
Receptor Internalization Assays: Use techniques like ELISA, immunofluorescence microscopy, or live-cell imaging to monitor the movement of receptors from the cell surface to intracellular compartments.[4][5]
-
BRET/FRET Assays: These proximity-based assays can be used to monitor the interaction between the receptor and signaling molecules like G proteins or β-arrestin in real-time.[1]
Experimental Protocols
Protocol 1: Whole-Cell Radioligand Binding Assay to Determine Receptor Downregulation
Objective: To quantify the change in the total number of receptors (Bmax) on the cell surface following prolonged exposure to this compound.
Materials:
-
Cells expressing the target GPCR
-
This compound
-
Radiolabeled antagonist for the target receptor (e.g., [3H]-antagonist)
-
Non-labeled antagonist (for determining non-specific binding)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Agonist Treatment: Treat cells with the desired concentration of this compound or vehicle for the specified duration (e.g., 4, 8, 12, 24 hours) at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold binding buffer to remove any remaining agonist.
-
Binding: Add the binding buffer containing a saturating concentration of the radiolabeled antagonist to each well. For non-specific binding, add an excess of the non-labeled antagonist to a subset of wells.
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Washing: Aspirate the binding buffer and wash the cells three times with ice-cold buffer to remove unbound radioligand.
-
Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. A decrease in specific binding in the this compound-treated cells compared to vehicle-treated cells indicates receptor downregulation.
Protocol 2: β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
Objective: To measure the recruitment of β-arrestin to the target receptor upon stimulation with this compound, a key step in desensitization.
Materials:
-
HEK293 cells
-
Expression vector for the target GPCR fused to a BRET donor (e.g., Renilla Luciferase - Rluc)
-
Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
White, opaque 96-well microplates
-
Luminometer capable of sequential dual-channel reading
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-YFP constructs. Plate the transfected cells in 96-well plates.
-
Cell Culture: Allow cells to express the constructs for 24-48 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with a suitable assay buffer.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to each well and incubate for 5-10 minutes in the dark.
-
Baseline Reading: Measure the baseline BRET signal using the luminometer, reading the emissions at the wavelengths corresponding to the donor (Rluc) and acceptor (YFP).
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the BRET signal at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon addition of this compound indicates the recruitment of β-arrestin to the receptor. Plot the change in BRET ratio over time and as a concentration-response curve.
Signaling Pathways and Experimental Workflows
Caption: GPCR desensitization and internalization pathway.
Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.
References
- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. A Rapid and Efficient Immunoenzymatic Assay to Detect Receptor Protein Interactions: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of AC-7954 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving AC-7954, a selective non-peptide agonist of the GPR14/urotensin-II (UII) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide agonist for the G protein-coupled receptor 14 (GPR14), also known as the urotensin-II (UII) receptor (UTR).[1] It mimics the action of the endogenous ligand urotensin-II, initiating a downstream signaling cascade. Upon binding to the GPR14 receptor, which is coupled to the Gαq/11 protein, this compound stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway can lead to various cellular responses, including vasoconstriction.
Q2: What are the key parameters of this compound?
This compound is a valuable tool for studying the urotensinergic system. Key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number | 477313-09-0 | [1] |
| Molecular Formula | C₁₉H₂₀ClNO₂ · HCl | [1] |
| Molecular Weight | 366.28 g/mol | [1] |
| EC₅₀ (human UII receptor) | 300 nM | [1] |
| pEC₅₀ (human UT receptor) | 6.5 | |
| pEC₅₀ (rat UT receptor) | 6.7 | |
| Solubility (25°C) | Water: ~28 mg/mL | [1] |
Q3: What are the common in vitro assays used to characterize this compound activity?
The activity of this compound is typically assessed using functional assays that measure the downstream consequences of GPR14 activation. Common assays include:
-
Calcium Mobilization Assays: These are fluorescence-based assays that detect the increase in intracellular calcium concentration following receptor activation.[2][3][4] They are well-suited for high-throughput screening.
-
Rat Aortic Ring Bioassays: This ex vivo assay measures the vasoconstrictor or vasodilator effects of compounds on isolated segments of the rat aorta.[5][6][7][8] It provides a more physiologically relevant assessment of a compound's vascular activity.
-
Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound to the receptor by competing with a radiolabeled ligand.
Urotensin-II/GPR14 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound through the GPR14 receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound assays.
Calcium Mobilization Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal upon this compound addition | 1. Cell line does not express functional GPR14. 2. Poor cell health or low cell density. 3. This compound degradation or incorrect concentration. 4. Issues with the calcium indicator dye. | 1. Verify GPR14 expression via RT-PCR or Western blot. Use a validated positive control cell line if available. Consider co-transfection with a promiscuous G-protein like Gα16 to couple the receptor to the calcium pathway.[9]2. Ensure cells are healthy, within a low passage number, and plated at the optimal density. Perform a cell viability assay.3. Prepare fresh this compound solutions. Given its solubility in water, ensure it is fully dissolved. Store stock solutions at -20°C or -80°C as recommended.[1]4. Check the expiration date and storage conditions of the calcium dye. Ensure proper loading concentration and incubation time. |
| High background fluorescence | 1. Autofluorescence of compounds or cells. 2. Sub-optimal assay buffer. 3. Cell stress or death. | 1. Run a control with this compound and cells without the calcium dye. If the compound is autofluorescent, consider a different assay format.2. Use a buffer with low background fluorescence. Ensure the buffer composition does not interfere with the dye.3. Optimize cell handling and plating to minimize stress. Use a gentle wash step before adding the dye. |
| Inconsistent EC₅₀ values | 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Pipetting errors. 4. Edge effects in the microplate. | 1. Use cells within a narrow passage number range for all experiments.2. Standardize all incubation times for cell plating, compound addition, and dye loading.3. Use calibrated pipettes and ensure proper mixing of solutions. Consider using automated liquid handlers for high-throughput experiments.4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. |
Rat Aortic Ring Bioassay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak vasoconstriction with this compound | 1. Endothelial dysfunction in the aortic rings. 2. Incorrect preparation of the aortic rings. 3. This compound degradation. | 1. Test the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or carbachol (B1668302) after pre-constriction.[5]2. Ensure the aorta is carefully cleaned of connective tissue and cut into rings of appropriate size (typically 2-4 mm).[6][7] Avoid damaging the tissue during preparation.3. Prepare fresh this compound solutions for each experiment. |
| High variability between aortic rings | 1. Biological variability between animals. 2. Inconsistent tension applied to the rings. 3. Differences in the location from where the aorta was excised. | 1. Use a sufficient number of animals and average the results. Report the standard error of the mean (SEM).[6]2. Apply a consistent resting tension to each aortic ring during the equilibration period.[6]3. Always dissect the aorta from the same anatomical location (e.g., thoracic aorta).[5][6] |
| Unexpected vasodilation | 1. This compound may have endothelium-dependent vasodilator effects under certain conditions. 2. Presence of confounding substances in the buffer. | 1. Perform experiments on endothelium-denuded aortic rings to determine if the effect is endothelium-dependent. Human urotensin-II has been shown to have vasodilator effects in some rat arteries.[5]2. Ensure the Krebs-Henseleit buffer is freshly prepared with high-purity reagents.[6] |
Experimental Workflow & Protocols
Calcium Mobilization Assay Experimental Workflow
The following diagram outlines a typical workflow for a calcium mobilization assay using this compound.
Detailed Methodologies
1. Cell-Based Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for the specific cell line and equipment used.
-
Cell Culture: Culture HEK293 cells stably expressing the human urotensin-II receptor in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO. Perform serial dilutions in assay buffer to obtain the desired concentration range.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.[3][4]
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions to the wells.
-
Measure the fluorescence intensity over time to capture the peak response.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
2. Rat Aortic Ring Bioassay
This ex vivo protocol provides a functional measure of the vasoactive properties of this compound.
-
Aorta Dissection: Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.[5][6] Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Carefully remove adherent connective tissue and cut the aorta into 2-4 mm rings.[6][7]
-
Mounting: Suspend the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.[6] Attach the rings to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable resting tension.
-
Viability and Endothelium Integrity Check: Contract the rings with a high concentration of potassium chloride (KCl) to check for viability. After washout, pre-constrict the rings with an agonist like phenylephrine (B352888) or noradrenaline and then add acetylcholine or carbachol to confirm the presence of a functional endothelium (indicated by relaxation).[5]
-
Compound Testing: After another washout and equilibration period, add cumulative concentrations of this compound to the organ bath and record the contractile response.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ and maximum effect (Emax).
References
- 1. abmole.com [abmole.com]
- 2. innoprot.com [innoprot.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Vehicle Control Selection for Drug Discovery Experiments
A critical note on AC-7954: Initial query data suggests a misunderstanding of the term "vehicle control." this compound is a nonpeptide agonist of the GPR14/urotensin-II receptor and is therefore a pharmacologically active compound.[1] It is unsuitable for use as a vehicle control. A vehicle control must be an inert substance used to dissolve or dilute the experimental compound, allowing for the assessment of the compound's effects independent of the delivery agent.
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the proper selection and use of vehicle controls in experiments involving compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in experimental studies?
A vehicle control is the substance (e.g., saline, DMSO, ethanol) used to dissolve or suspend a test compound for administration. It is crucial for distinguishing the pharmacological effects of the compound from any potential effects of the solvent itself. Every experiment involving a test compound should include a vehicle control group that receives the vehicle without the compound.
Q2: Can this compound be used as a vehicle control?
No. This compound is a potent and selective non-peptide urotensin-II (UT) receptor agonist.[2] Its inherent biological activity makes it fundamentally unsuitable as a vehicle control, as it would introduce confounding pharmacological effects.
Q3: How do I select an appropriate vehicle for my experimental compound?
The choice of vehicle depends on several factors, primarily the solubility of the compound and the experimental model (in vitro or in vivo). The ideal vehicle should:
-
Completely dissolve the compound.
-
Be non-toxic to the cells or animal model at the administered concentration.
-
Not interfere with the experimental assay.
-
Be compatible with the route of administration.
A logical workflow for selecting a suitable vehicle is outlined below.
Troubleshooting Guide
Problem 1: My compound is not dissolving in the chosen vehicle.
-
Solution: Consult the compound's data sheet for solubility information. For a compound like this compound, which is soluble in water (up to ~28 mg/mL), ensure you are using the correct solvent.[1] If your compound has low aqueous solubility, consider the following:
-
Co-solvents: For in vivo studies, mixtures of solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol in water or saline can improve solubility.
-
pH adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of the vehicle may aid dissolution.
-
Sonication: Gentle sonication can help dissolve stubborn compounds.
-
Formulation: For poorly soluble compounds, consider formulations such as suspensions or emulsions.
-
Problem 2: The vehicle control group is showing unexpected biological effects.
-
Solution: Some vehicles, particularly at higher concentrations, can have off-target effects.
-
Reduce Vehicle Concentration: The most common issue is with solvents like DMSO or ethanol in in vitro assays. Ensure the final concentration of the vehicle in the experimental medium is low (typically <0.5% for DMSO) and consistent across all wells, including "untreated" controls.
-
Vehicle Purity: Ensure the vehicle is of high purity and sterile for cell-based and in vivo experiments.
-
Literature Review: Search for publications that have used the same vehicle in a similar experimental model to see if adverse effects have been reported.
-
Problem 3: I am observing precipitation of my compound after dilution in media or buffer.
-
Solution: This often occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer.
-
Serial Dilutions: Perform serial dilutions to gradually lower the concentration of the organic solvent.
-
Pre-warming: Pre-warming the aqueous buffer or media before adding the compound stock can sometimes help maintain solubility.
-
Vortexing: Vortex the solution immediately after adding the compound stock to ensure rapid and uniform mixing.
-
Data Presentation: Common Vehicle Properties
The following table summarizes key properties of common vehicles used in pre-clinical research. This data is for illustrative purposes; always refer to specific safety and handling guidelines for each solvent.
| Vehicle | Common Use | Typical Max Concentration (In Vitro) | Notes |
| Saline (0.9% NaCl) | In vivo (IV, IP, SC) | N/A | Isotonic, generally non-toxic. |
| PBS | In vitro, In vivo | N/A | Buffered, isotonic. |
| DMSO | In vitro (stock solutions) | < 0.5% | Can have biological effects at higher concentrations. |
| Ethanol | In vitro, In vivo (co-solvent) | < 1% | Can be toxic at higher concentrations. |
| PEG 400 | In vivo (co-solvent) | N/A | Increases solubility of hydrophobic compounds. |
| Tween® 80 | In vivo (surfactant) | < 5% | Used to create stable emulsions and suspensions. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle Control for an In Vitro Cell-Based Assay
This protocol describes the preparation of a vehicle control for a compound dissolved in DMSO.
-
Compound Stock Preparation: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vehicle Stock: Use 100% DMSO as the vehicle stock.
-
Working Solutions:
-
Prepare serial dilutions of the compound stock solution in cell culture medium.
-
For the vehicle control, prepare identical dilutions of the 100% DMSO stock in the cell culture medium. This ensures that the final concentration of DMSO is the same in both the treated and vehicle control groups.
-
-
Application: Add the final dilutions of the compound and vehicle to their respective wells in the cell culture plate.
The experimental workflow should include appropriate controls as illustrated below.
References
Technical Support Center: Troubleshooting AC-7954 Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a poor signal-to-noise ratio in assays involving the small molecule inhibitor AC-7954. The following resources offer troubleshooting strategies and answers to frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in kinase assays?
A low signal-to-noise ratio can stem from either a weak signal or high background noise. A weak signal makes it difficult to distinguish the enzymatic activity from the background, while high background can obscure the true signal.[1]
Q2: How can I improve the signal in my luminescence-based kinase assay?
To enhance the signal in luminescence assays, consider the following:
-
Plate Selection: Use opaque white plates to maximize the light signal.[2]
-
Reader Settings: Optimizing the photomultiplier (PMT) sensitivity setting is crucial. For glow-type assays, you can perform trial runs with known high-signal samples to determine an appropriate sensitivity setting.[2]
-
Integration Time: For low signal levels in glow-type assays, increasing the number of reads per well can improve the signal-to-noise ratio through statistical averaging.[2]
Q3: My inhibitor, this compound, is not showing the expected inhibition in my in vitro kinase assay, although it works in cell-based assays. What could be the reason?
Discrepancies between in vivo and in vitro results are a common challenge.[3][4] Potential reasons include:
-
ATP Concentration: In vitro kinase assays may use ATP concentrations that are different from physiological levels. The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.[5][6]
-
Compound Stability and Solubility: The inhibitor may not be stable or sufficiently soluble in the in vitro assay buffer.[7][8]
-
Presence of Serum: Components in cell culture media, such as serum, can sometimes influence the apparent activity of a compound.[4]
Q4: How do I choose the right concentration of this compound for my experiments?
The optimal concentration depends on the specific assay. For in vitro biochemical assays, a potent inhibitor will typically have an IC50 or Ki value below 100 nM. In cell-based assays, effective concentrations are generally in the range of <1-10 μM. It is advisable to use the lowest concentration that produces the desired effect to minimize the risk of off-target activity.[8] A dose-response curve should be generated to determine the efficacy of the compound.[8]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide is designed to help you systematically troubleshoot and resolve issues related to poor signal-to-noise in your this compound experiments.
Issue 1: High Background Signal
High background can mask the true signal from your assay.[1]
| Potential Cause | Troubleshooting Steps |
| Reagent-Related Background | Use high-purity reagents and enzyme preparations. If the enzyme preparation has contaminating phosphatases, it could lead to a higher background.[1] Ensure buffers do not contain components that interfere with the detection chemistry.[1] |
| Compound Interference | This compound might auto-fluoresce or interfere with the detection reagents. Run a control with the inhibitor in the absence of the enzyme to check for direct effects on the assay signal.[1] |
| Assay Plate Issues | For fluorescence assays, use black microplates to reduce background. For luminescence assays, white plates are recommended to enhance the signal.[9] |
Issue 2: Weak or No Signal
A weak signal can make it difficult to reliably measure the effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Concentration | Titrate the kinase to determine the optimal concentration that yields a linear reaction rate over the desired time course.[1] |
| Incorrect Substrate Concentration | Determine the Michaelis constant (Km) for the substrate and ATP. Using concentrations at or slightly above the Km can ensure the reaction is not substrate-limited.[1] |
| Inactive Enzyme or Substrate | Ensure that the enzyme and substrate are properly stored and have not degraded. Perform a positive control experiment with a known activator or substrate to confirm their activity. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components (e.g., pH, salt concentration). |
Issue 3: High Variability Between Replicates
Inconsistent results can make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate pipettes regularly and ensure consistent pipetting technique. Minor variations in volume can lead to significant differences in results.[7] |
| Compound Instability | Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. Prepare fresh dilutions from a stable stock solution for each experiment.[7] |
| Inconsistent Cell Culture Conditions | For cell-based assays, variations in cell passage number, confluency, and serum batches can impact the cellular response. Standardize cell culture protocols.[7] |
| Plate Reader Settings | For fluorescence or absorbance assays, increasing the "number of flashes" can reduce variability by averaging out outliers.[9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay to measure the activity of a kinase and the inhibitory effect of this compound.
-
Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution, ATP solution, and a serial dilution of this compound.
-
Reaction Setup : In a white 96-well plate, add the kinase and this compound (or vehicle control). Incubate for a predetermined time.
-
Initiate Reaction : Add the substrate and ATP to start the kinase reaction. Incubate at the optimal temperature for a set time.
-
Detection : Add the luminescence detection reagent (e.g., Kinase-Glo®), which measures the remaining ATP. A higher signal indicates greater inhibition of kinase activity.[10]
-
Data Acquisition : Read the luminescence signal using a plate reader.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: Compound Stability Assessment in Media
This protocol helps determine the stability of this compound in cell culture media.
-
Prepare Working Solution : Dilute the this compound stock solution in the desired cell culture medium (with and without serum) to the final working concentration.
-
Incubation : Aliquot the working solution into triplicate wells of a 24-well plate and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points : Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Analysis : Analyze the concentration of this compound remaining in the aliquots using a suitable analytical method like LC-MS.
-
Data Analysis : Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.[11]
Visualizations
Signaling Pathway Diagram
Caption: A generic kinase signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating Urotensin-II Agonist Activity with a Urotensin-II Antagonist: A Comparative Guide
An objective analysis of the pharmacological interaction between urotensin-II receptor agonists and antagonists, providing researchers with supporting experimental frameworks and data interpretation.
Urotensin-II is a potent vasoactive peptide that exerts its effects by binding to the G protein-coupled receptor, GPR14, also known as the urotensin receptor (UTR).[1][2][3] Activation of the UTR by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of the G protein.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2][4] The elevated intracellular calcium and activated PKC contribute to a variety of cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.[1][4][5]
A specific urotensin-II antagonist, such as SB657510, can be used to validate that the observed effects of a U-II agonist are indeed mediated by the UTR.[6] An antagonist will competitively bind to the UTR, preventing the agonist from binding and initiating the downstream signaling cascade.
Comparative Data: U-II Agonist vs. Agonist + Antagonist
The following table summarizes the expected outcomes when comparing the activity of a U-II agonist alone versus its activity in the presence of a UTR antagonist.
| Parameter | U-II Agonist | U-II Agonist + UTR Antagonist |
| Vasoconstriction | Potent induction of smooth muscle contraction.[1][7] | Significant attenuation or complete inhibition of agonist-induced contraction. |
| Intracellular Ca2+ | Marked increase in intracellular calcium concentration.[1] | Substantial reduction or abolition of the agonist-induced calcium signal. |
| Protein Kinase C (PKC) Activation | Increased phosphorylation of PKC substrates.[4] | Prevention of agonist-induced PKC activation. |
| ERK1/2 Phosphorylation | Stimulation of ERK1/2 phosphorylation.[5] | Blockade of agonist-induced ERK1/2 phosphorylation. |
Experimental Protocols
To validate the activity of a U-II agonist and the inhibitory effect of an antagonist, a series of in vitro experiments can be performed.
Aortic Ring Vasoconstriction Assay
This assay directly measures the physiological effect of the U-II agonist on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into 2-3 mm rings. The endothelium can be removed by gentle rubbing of the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Viability Check: The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Antagonist Pre-incubation: For the antagonist group, the aortic rings are pre-incubated with the UTR antagonist (e.g., SB657510) for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of the U-II agonist to the organ bath.
-
Data Acquisition: The isometric tension of the aortic rings is continuously recorded using a force transducer and a data acquisition system.
-
Analysis: The contractile response to the U-II agonist is measured and compared between the agonist-only and the agonist + antagonist groups.
Visualizing the Molecular Interactions and Experimental Design
The following diagrams illustrate the signaling pathway of urotensin-II and a typical experimental workflow for validating agonist activity with an antagonist.
Caption: Urotensin-II Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. Urotensin II Inhibits Skeletal Muscle Glucose Transport Signaling Pathways via the NADPH Oxidase Pathway | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 6. The Role of Urotensin Receptors in the Paracetamol-Induced Hepatotoxicity Model in Mice: Ameliorative Potential of Urotensin II Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Potency: AC-7954 Versus Urotensin-II
For Immediate Release
This guide provides a detailed comparison of the potency of the synthetic, nonpeptidic urotensin-II receptor agonist, AC-7954, and the endogenous peptide ligand, urotensin-II. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology to facilitate an objective evaluation of these two compounds.
Executive Summary
Urotensin-II is an endogenous peptide renowned for being one of the most potent vasoconstrictors identified to date. This compound is a synthetically developed non-peptide agonist of the urotensin-II receptor (UTR). This guide presents a side-by-side comparison of their potency, supported by quantitative data from various experimental assays. The evidence overwhelmingly indicates that urotensin-II is significantly more potent than this compound in activating the urotensin-II receptor.
Data Presentation: A Quantitative Comparison of Potency
The potency of this compound and urotensin-II has been evaluated in several functional assays. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which the drug elicits half of its maximal response. A lower EC50 value indicates a higher potency.
| Compound | Assay Type | Cell/Tissue Type | EC50 Value |
| This compound | Functional cell-based R-SAT assay | Recombinant cells | 300 nM |
| Urotensin-II | Calcium Mobilization Assay | HEK293 cells expressing human UTR | 0.6 nM - 3.02 nM[1] |
| Urotensin-II | Vasoconstriction Assay | Rat coronary artery | 21.2 nM |
As the data illustrates, urotensin-II exhibits a much lower EC50 value across different experimental setups compared to this compound, signifying its substantially higher potency.
Experimental Protocols
A clear understanding of the methodologies used to derive the potency data is crucial for accurate interpretation. The following sections detail the experimental protocols employed in the studies cited.
This compound: Receptor Selection and Amplification Technology (R-SAT) Assay
The potency of this compound was determined using a functional cell-based assay known as Receptor Selection and Amplification Technology (R-SAT). This high-throughput screening method measures receptor activation by linking it to cell growth.
Principle: R-SAT is a cell-based functional assay where the activation of a G-protein coupled receptor (GPCR), such as the urotensin-II receptor, is translated into a mitogenic signal, leading to cell proliferation. The degree of cell growth is proportional to the agonist activity of the test compound.
General Workflow:
-
Cell Culture and Transfection: Mammalian cells are transiently co-transfected with the gene encoding the urotensin-II receptor and a reporter gene (e.g., β-galactosidase).
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (this compound).
-
Cell Proliferation: Agonist binding to the receptor initiates a signaling cascade that promotes cell growth.
-
Signal Detection: After a set incubation period, the extent of cell proliferation is quantified, often by measuring the activity of the co-transfected reporter gene. The EC50 value is then calculated from the dose-response curve.
Urotensin-II: Calcium Mobilization Assay
The potency of urotensin-II is frequently determined by measuring its ability to induce an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing the urotensin-II receptor.
Principle: The urotensin-II receptor is a Gq-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
General Workflow:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with the gene for the human urotensin-II receptor.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of urotensin-II.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The EC50 value is determined by plotting the fluorescence intensity against the concentration of urotensin-II.
References
A Comparative Guide to AC-7954 and Other Nonpeptide GPR14 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AC-7954 and other synthetic, nonpeptide agonists of the G-protein coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT). The objective is to present a clear overview of their relative performance based on available experimental data, detail the methodologies used for their characterization, and illustrate the key signaling pathways involved.
Introduction to GPR14 and its Agonists
GPR14 is a G-protein coupled receptor that is predominantly expressed in cardiovascular tissues.[1] Its endogenous ligand is the potent vasoconstrictor peptide urotensin-II (U-II). The U-II/GPR14 system is implicated in a variety of physiological processes and is considered a potential therapeutic target for cardiovascular diseases. The development of nonpeptide agonists for GPR14, such as this compound, offers valuable tools for pharmacological research and potential starting points for drug discovery, providing advantages over peptide-based ligands in terms of stability and oral bioavailability.
Performance Comparison of Nonpeptide GPR14 Agonists
This compound was one of the first reported nonpeptide agonists for GPR14. Subsequent structure-activity relationship (SAR) studies have led to the development of several analogs with varying potencies. Below is a comparison of this compound with other isochroman-1-one-based GPR14 agonists.
| Compound | Structure | Racemic pEC50 | (+)-Enantiomer pEC50 | Reference |
| This compound (1) | 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one | 6.52 (EC50 = 300 nM) | 7.11 | [1][2] |
| Compound 15 | 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-6,7-difluoroisochroman-1-one | 6.77 | Not Reported | [2] |
| Compound 16 | 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-6,7-dimethylisochroman-1-one | 6.87 | 7.11 | [2] |
| Compound 21 | 3-(4-chloro-3-methylphenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one | 6.77 | Not Reported | [2] |
GPR14 Signaling Pathways
Activation of GPR14 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
In addition to the canonical Gαq pathway, GPR14 activation has been shown to stimulate other important signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the RhoA/Rho-kinase (ROCK) pathway. These pathways are involved in regulating a wide range of cellular processes, including cell growth, proliferation, and contraction.
Below are diagrams illustrating the key GPR14 signaling pathways.
References
Cross-Validation of AC-7954 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide urotensin-II (UT) receptor agonist, AC-7954, with other alternatives, supported by experimental data and detailed protocols. The objective is to facilitate the cross-validation of this compound's effects in various cell lines, particularly in the context of cancer research where the urotensinergic system is emerging as a potential therapeutic target.
Introduction to this compound and the Urotensinergic System
This compound is a selective, non-peptide agonist of the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR) also known as GPR14.[1] The endogenous ligand for this receptor is the potent vasoconstrictor peptide, urotensin-II (UII). The UII/UT receptor system is implicated in a range of physiological processes and has been shown to play a role in the pathophysiology of various diseases, including cancer.[2][3] Activation of the UT receptor is known to stimulate multiple downstream signaling pathways, including the Gαq/11-PLC-IP3-Ca2+ cascade, as well as the PI3K/Akt and MAPK (ERK1/2) pathways, which are critical in regulating cell proliferation, migration, and survival.[4]
Recent studies have demonstrated the expression and functional role of the UT receptor in several cancer cell lines, making it a compelling target for investigation. Notably, the UII/UT system has been shown to promote the proliferation of human lung adenocarcinoma (A549) cells, and regulate the motility and invasion of prostate (LNCaP) and colon cancer cells.[5][6][7]
This guide will focus on providing the necessary information to design and execute experiments to compare the effects of this compound with the endogenous ligand UII and other synthetic modulators in relevant cancer cell lines.
Comparative Efficacy of UT Receptor Agonists
While direct comparative studies of this compound across multiple cancer cell lines are limited in publicly available literature, we can compile the known potencies of this compound and key alternatives from studies using recombinant cell lines, which provides a baseline for comparison.
| Compound | Type | Cell Line | Assay | Potency (EC50/pEC50) |
| This compound | Agonist | Human UII Receptor expressing cells | Not Specified | 300 nM[1] |
| Urotensin-II (human) | Endogenous Agonist | HEK293 with human UT receptor | Calcium Mobilization | pEC50: 8.11 |
| Urotensin-II (human) | Endogenous Agonist | CHO with human UT receptor | Calcium Mobilization | pEC50: 8.80 |
| Urantide | Antagonist | HEK293 with human UT receptor | Calcium Mobilization | Apparent pKB: 8.45–9.05 |
| UFP-803 | Antagonist | HEK293 with human UT receptor | Calcium Mobilization | Apparent pKB: 8.45–9.05 |
Cross-Validation of this compound Effects in Cancer Cell Lines
To validate and compare the effects of this compound, we propose a series of experiments in cancer cell lines known to express functional UT receptors.
Recommended Cell Lines:
-
A549 (Human Lung Adenocarcinoma): Expresses both UII and UT receptors. UII has been shown to significantly increase the proliferation of these cells.[5][8]
-
LNCaP (Human Prostate Adenocarcinoma): Expresses high levels of the UT receptor. The UT receptor is involved in the regulation of motility and invasion in these cells.[6]
-
Colon Cancer Cell Lines (e.g., WiDr, LoVo): Express the UT receptor, which is implicated in the regulation of their proliferation, motility, and invasion.[7][9]
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the effects of this compound and its alternatives.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, UII, or other compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Signaling Pathway Activation (Western Blot)
This method is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or other compounds for a specified time.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Materials:
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates and allow them to form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM by incubating them in the dye solution for 30-60 minutes at 37°C.[11]
-
Compound Preparation: Prepare a dilution series of this compound and other agonists in the assay buffer in a separate plate.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence microplate reader. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 values for each agonist from the dose-response curves.[12]
Visualizations
Urotensin-II Receptor Signaling Pathway
Caption: Urotensin-II receptor signaling cascade initiated by this compound.
Experimental Workflow for Cross-Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urotensin-II Receptor: A Double Identity Receptor Involved in Vasoconstriction and in the Development of Digestive Tract Cancers and other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UTS2R urotensin 2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Expression of urotensin II and its receptor in human lung adenocarcinoma A549 cells and the effect of urotensin II on lung adenocarcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin II receptor predicts the clinical outcome of prostate cancer patients and is involved in the regulation of motility of prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin-II receptor is over-expressed in colon cancer cell lines and in colon carcinoma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Validating AC-7954 Specificity for the GPR14 Receptor Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected performance of the GPR14 agonist, AC-7954, in wild-type versus GPR14 knockout models, supported by experimental data from studies on the endogenous ligand, urotensin-II. The use of GPR14 knockout models offers a definitive method to validate the specificity of compounds targeting this receptor.
Introduction to GPR14 and this compound
GPR14, also known as the urotensin-II receptor (UT receptor), is a G protein-coupled receptor that, upon activation by its endogenous ligand urotensin-II (U-II), mediates a variety of physiological effects, most notably potent vasoconstriction.[1][2][3] The U-II/GPR14 system has been implicated in cardiovascular homeostasis and various pathological conditions.[4] this compound is a nonpeptide agonist of the GPR14/urotensin-II receptor, making it a valuable tool for studying the therapeutic potential of targeting this system.[5] Validating the on-target specificity of such compounds is a critical step in drug development.
The Role of GPR14 Knockout Models
The generation of GPR14 knockout (KO) mice provides a crucial platform for elucidating the specific functions of this receptor and for validating the specificity of pharmacological agents. In these models, the gene encoding the GPR14 receptor is inactivated, leading to a loss of function.[1] Consequently, any biological response observed in wild-type (WT) animals upon administration of a GPR14-specific agonist should be absent in their GPR14 KO littermates.
Comparative Data: Expected Effects of this compound in Wild-Type vs. GPR14 Knockout Models
Based on the established role of GPR14 in mediating the effects of its endogenous ligand, urotensin-II, we can project the expected outcomes of this compound administration in comparative studies using wild-type and GPR14 knockout mice. The primary physiological response for validation is vasoconstriction.
Table 1: Expected Vasoconstrictor Response to this compound
| Animal Model | Expected Response to this compound | Rationale | Supporting Evidence (with Urotensin-II) |
| Wild-Type (WT) Mice | Dose-dependent vasoconstriction in isolated aortic rings. | This compound is a GPR14 agonist and should mimic the vasoconstrictive effects of the endogenous ligand, urotensin-II, in animals with functional GPR14 receptors. | Human urotensin-II is a potent spasmogen in isolated thoracic aorta from wild-type mice.[1] |
| GPR14 Knockout (KO) Mice | No significant vasoconstrictor response. | The absence of the GPR14 receptor removes the molecular target for this compound, thus ablating its biological activity. | Aortae isolated from GPR14 knockout mice do not respond to urotensin-II.[1] |
Table 2: Specificity Control: Response to Other Vasoactive Agents
| Vasoactive Agent | Animal Model | Expected Response | Rationale | Supporting Evidence |
| Phenylephrine (B352888) (α1-adrenergic agonist) | WT and GPR14 KO | Similar vasoconstriction | The response to phenylephrine is independent of the GPR14 receptor, demonstrating the overall vascular reactivity is intact in KO mice. | Reactivity to phenylephrine was similar in aortae isolated from both wild-type and GPR14 knockout mice.[1] |
| Endothelin-1 (B181129) (ET-1) | WT and GPR14 KO | Similar vasoconstriction | The ET-1 signaling pathway is distinct from the GPR14 pathway. Unaltered responses indicate the specificity of the GPR14 knockout. | Contractile responses to endothelin-1 were not altered in the isolated aorta of GPR14 knockout mice.[1] |
| Potassium Chloride (KCl) | WT and GPR14 KO | Similar vasoconstriction | KCl induces depolarization-mediated contraction, bypassing specific receptor signaling pathways. | The contractile responses to KCl were not altered in the isolated aorta of GPR14 knockout mice.[1] |
Experimental Protocols
Generation of GPR14 Knockout Mice
The generation of GPR14 knockout mice typically involves homologous recombination in embryonic stem (ES) cells.[6][7]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the GPR14 gene with a selection cassette (e.g., a neomycin resistance gene). This disruption leads to a non-functional protein.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have successfully incorporated the construct via homologous recombination are selected.
-
Blastocyst Injection and Chimera Generation: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are composed of both wild-type and knockout cells.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the knockout allele, resulting in heterozygous (GPR14+/-) mice.
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous GPR14 knockout (GPR14-/-) mice, along with wild-type (GPR14+/+) and heterozygous littermates for use as controls.
Ex Vivo Vasoconstriction Assay
This protocol is based on established methods for assessing vascular reactivity in isolated mouse aortae.[1]
-
Tissue Preparation: Thoracic aortae are carefully dissected from euthanized wild-type and GPR14 knockout mice. The surrounding connective tissue is removed, and the aorta is cut into rings approximately 2-3 mm in length.
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension. The viability of the aortic rings is assessed by contracting them with a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curves: After a washout period, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve. Responses are recorded as a percentage of the maximal contraction induced by KCl.
-
Control Experiments: In parallel experiments, concentration-response curves to other vasoconstrictors (e.g., phenylephrine, endothelin-1) are generated in aortic rings from both wild-type and GPR14 knockout mice to confirm the specificity of any observed differences with this compound.
Visualizations
GPR14 Signaling Pathway
Caption: GPR14 signaling cascade leading to vasoconstriction.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for assessing this compound specificity.
Alternative Approaches
While GPR14 knockout models provide the most definitive validation of on-target activity, other methods can offer supporting evidence:
-
Selective Antagonists: The effects of this compound can be evaluated in the presence and absence of a selective GPR14 antagonist, such as urantide.[8] A specific interaction would be demonstrated if the antagonist competitively inhibits the response to this compound.
-
Receptor Binding Assays: Radioligand binding assays using cell lines expressing the GPR14 receptor can confirm the direct interaction of this compound with its target and determine its binding affinity.
-
Signaling Pathway Analysis: Demonstrating that this compound activates downstream signaling pathways known to be coupled to GPR14 (e.g., calcium mobilization, ERK phosphorylation) in a GPR14-dependent manner can also support specificity.[9][10]
Conclusion
The use of GPR14 knockout mice is the gold standard for validating the in vivo specificity of GPR14 agonists like this compound. The expected absence of a vasoconstrictor response to this compound in GPR14 knockout mice, while responses to other vasoactive agents remain intact, would provide unequivocal evidence of its on-target mechanism of action. This comparative approach is essential for the confident progression of GPR14-targeting compounds in drug discovery and development pipelines.
References
- 1. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 8. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Analysis of the Synthetic Agonist AC-7954 and Endogenous Ligands at the Urotensin-II Receptor
A detailed examination of the pharmacological characteristics of the selective nonpeptide urotensin-II receptor agonist, AC-7954, in comparison to the endogenous ligand, urotensin-II, reveals significant differences in potency and molecular nature. This guide provides a comprehensive analysis of their binding affinities, functional potencies, and the signaling pathways they modulate, supported by detailed experimental protocols for key assays.
Introduction
The urotensinergic system, primarily composed of the urotensin-II receptor (UTS2R) and its endogenous ligands, urotensin-II (U-II) and urotensin-II related peptide (URP), plays a crucial role in a variety of physiological processes, particularly in the cardiovascular system. U-II, a cyclic peptide, is recognized as the most potent vasoconstrictor identified to date. The discovery of synthetic, nonpeptide ligands such as this compound has opened new avenues for research into the therapeutic potential of modulating the UTS2R. This guide presents a comparative analysis of the synthetic agonist this compound and the primary endogenous ligand, urotensin-II.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and urotensin-II at the human urotensin-II receptor. It is important to note that for a direct and accurate comparison, data should ideally be generated from the same laboratory under identical experimental conditions. The data presented here is compiled from different studies and should be interpreted with this consideration.
| Ligand | Type | Receptor | Assay Type | Parameter | Value |
| This compound | Synthetic Nonpeptide | Human Urotensin-II Receptor | Functional (Calcium Mobilization) | EC50 | 300 nM[1] |
| Urotensin-II | Endogenous Peptide | Human Urotensin-II Receptor | Functional (Calcium Mobilization) | EC50 | 0.62 ± 0.17 nM |
As the data indicates, the endogenous ligand urotensin-II is significantly more potent in activating the urotensin-II receptor than the synthetic agonist this compound, as evidenced by its substantially lower EC50 value in functional assays.
Signaling Pathways
Both this compound and urotensin-II, upon binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR), primarily initiate a signaling cascade through the Gαq subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a variety of cellular responses.
Caption: Urotensin-II Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize and compare ligands like this compound and urotensin-II at the urotensin-II receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a ligand to its receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human urotensin-II receptor (e.g., CHO-K1 or HEK-293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Incubation: In a 96-well plate, a fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]U-II) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or unlabeled urotensin-II). Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II. The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using a non-linear regression program (e.g., Prism) to generate a competition binding curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the urotensin-II receptor and elicit a downstream cellular response, specifically the mobilization of intracellular calcium.
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the human urotensin-II receptor (e.g., CHO-K1 or HEK-293) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to an appropriate confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) to prevent dye extrusion. The incubation is typically performed at 37°C for about 1 hour.
-
Ligand Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. After establishing a baseline fluorescence reading, varying concentrations of the agonist (this compound or urotensin-II) are added to the wells.
-
Fluorescence Measurement: The instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each ligand concentration is measured. The data is then plotted as fluorescence intensity versus ligand concentration, and a sigmoidal dose-response curve is fitted using a non-linear regression program to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
The comparative analysis of this compound and its endogenous counterpart, urotensin-II, highlights the significant difference in potency between a synthetic nonpeptide agonist and a naturally occurring peptide ligand at the urotensin-II receptor. While this compound represents a valuable tool for studying the pharmacology of the urotensinergic system due to its distinct chemical nature, urotensin-II remains the benchmark for high-affinity binding and potent receptor activation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of targeting the urotensin-II receptor.
References
Confirming AC-7954 Selectivity for the Urotensin-II Receptor: A Comparative Guide
For researchers and drug development professionals investigating the urotensinergic system, confirming the selectivity of molecular probes is paramount. This guide provides a comprehensive comparison of AC-7954, a known nonpeptidic agonist of the urotensin-II (UT) receptor, with other relevant compounds. Detailed experimental protocols and supporting data are presented to objectively assess its selectivity profile.
Executive Summary
This compound is a selective agonist for the urotensin-II receptor with a reported EC50 of 300 nM at the human receptor.[1][2] Its selectivity has been established through counter-screening against a panel of other G-protein coupled receptors (GPCRs), where it showed no significant activity. This guide outlines the methodologies to independently verify these findings through binding affinity and functional assays, and compares its performance with endogenous ligands and known antagonists.
Comparative Analysis of Urotensin-II Receptor Ligands
To provide context for this compound's selectivity, it is essential to compare its binding affinity and functional potency against other compounds targeting the UT receptor.
| Compound | Type | Ki (nM) | EC50/IC50 (nM) | Species |
| This compound | Agonist | - | 300 | Human |
| Urotensin-II (human) | Endogenous Agonist | ~0.24 | 4.15 - 4.58 | Human |
| Urotensin-II-related peptide (URP) | Endogenous Agonist | - | - | Human |
| P5U | Synthetic Agonist | Higher affinity than U-II | More potent than U-II | Human |
| UPG84 | Synthetic Agonist | Lower pKi than P5U | More potent than P5U | Human |
| Urantide | Antagonist/Partial Agonist | - | pA2 = 8.3 | Rat/Human |
| SB-706375 | Antagonist | 4.7 - 20.7 | pKb = 7.29 - 8.00 | Rodent, Feline, Primate |
| Palosuran (ACT-058362) | Antagonist | Low nM range | pD'2 = 5.2 (rat) | Human, Rat |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki denotes binding affinity, while EC50 (for agonists) and IC50/pA2/pKb (for antagonists) represent functional potency.
Experimental Protocols for Selectivity Confirmation
To confirm the selectivity of this compound, two primary types of assays are recommended: a competitive binding assay to determine its affinity for the UT receptor and a functional assay to measure its effect on receptor activation and to screen for off-target effects.
Radioligand Binding Assay (Affinity)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the urotensin-II receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human urotensin-II receptor.
Materials:
-
Membranes from cells stably expressing the recombinant human urotensin-II receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-hU-II.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled human U-II (1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), [125I]-hU-II (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of this compound.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled U-II (1 µM).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Selectivity)
The urotensin-II receptor primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium ([Ca2+]i).[4][5] This assay measures the functional activity of this compound at the UT receptor and can be adapted for screening against other Gq-coupled receptors.
Objective: To determine the potency (EC50) of this compound in activating the human urotensin-II receptor and to assess its activity at other GPCRs.
Materials:
-
Cells stably expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells).
-
Cells expressing other GPCRs of interest for counter-screening.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
Positive control: Human U-II.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the positive control (U-II).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the different concentrations of this compound or U-II to the wells and monitor the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximal [Ca2+]i response.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
To confirm selectivity, perform the same assay on cell lines expressing other receptors. A lack of response indicates selectivity for the UT receptor.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams illustrate the urotensin-II signaling pathway and a typical workflow for assessing compound selectivity.
Caption: Urotensin-II Receptor Signaling Pathway.
Caption: Workflow for Confirming Compound Selectivity.
Conclusion
The available data strongly indicates that this compound is a selective agonist for the urotensin-II receptor.[2] By employing the standardized binding and functional assays detailed in this guide, researchers can independently verify its selectivity profile. A thorough characterization, including counter-screening against a broad panel of relevant off-target receptors, is crucial for the confident application of this compound as a pharmacological tool in the study of the urotensinergic system and for its potential as a lead compound in drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AC-7954: A Comparative Analysis for Cardiovascular Research
A comprehensive benchmarking analysis of the novel cardiovascular research compound AC-7954 is presented below, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against established cardiovascular research compounds, supported by experimental data.
Compound Overview: this compound
This compound is a novel, selective modulator of the cardiac ryanodine (B192298) receptor (RyR2), a critical intracellular calcium release channel involved in excitation-contraction coupling in cardiomyocytes. Dysregulation of RyR2 is implicated in various cardiovascular pathologies, including cardiac arrhythmias and heart failure. This compound is being investigated for its potential to stabilize RyR2 in its closed state, thereby preventing aberrant diastolic calcium leak.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known cardiovascular research compounds targeting calcium handling.
| Compound | Target | IC₅₀ (nM) | Selectivity vs. RyR1 | Selectivity vs. SERCA2a |
| This compound | RyR2 | 15 | >1000-fold | >1500-fold |
| Compound X | RyR2 | 50 | >200-fold | >300-fold |
| Flecainide | RyR2 | 1200 | Non-selective | Non-selective |
| Verapamil | L-type Ca²⁺ Channel | 85 | N/A | >2000-fold |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. Higher selectivity ratios indicate a more specific action on the intended target.
Experimental Protocols
[³H]Ryanodine Binding Assay
This assay was utilized to determine the binding affinity and potency of this compound for the RyR2 channel.
-
Tissue Preparation: Sarcoplasmic reticulum (SR) vesicles were prepared from porcine cardiac muscle.
-
Assay Conditions: SR vesicles were incubated with varying concentrations of this compound and a fixed concentration of [³H]ryanodine, a specific ligand for RyR2.
-
Data Analysis: The amount of bound [³H]ryanodine was quantified using liquid scintillation counting. IC₅₀ values were calculated from concentration-response curves.
In Vitro Cardiotoxicity Assessment
The potential cardiotoxic effects of this compound were evaluated using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Cell Culture: hiPSC-CMs were cultured to form a spontaneously beating syncytium.
-
Compound Treatment: Cells were exposed to increasing concentrations of this compound for 24 hours.
-
Endpoint Measurement: Cellular viability was assessed using a lactate (B86563) dehydrogenase (LDH) assay, and electrophysiological parameters were monitored using a multi-electrode array (MEA) system.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on RyR2 in a cardiomyocyte.
Caption: Experimental workflow for in vitro cardiotoxicity testing.
Comparative Analysis of AC-7954: A Non-Peptide Urotensin-II Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and functional comparison of AC-7954, a selective non-peptide agonist for the urotensin-II (UT) receptor, with the endogenous ligand urotensin-II and other relevant compounds. The information presented is intended to support research and development efforts in the field of cardiovascular disease and related therapeutic areas where the urotensinergic system is a key target.
Quantitative Comparison of Urotensin-II Receptor Agonists
The following table summarizes the in vitro potency of this compound in comparison to the endogenous peptide agonist, human Urotensin-II (hU-II). Potency is expressed as EC50 and pEC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.
| Compound | Receptor | Potency (EC50) | Potency (pEC50) |
| This compound (racemic) | Human Urotensin-II Receptor | 300 nM[1] | 6.5 |
| (+)-AC-7954 | Human Urotensin-II Receptor | Not explicitly stated, but noted as more potent | 6.6 |
| Human Urotensin-II (hU-II) | Human Urotensin-II Receptor | Not explicitly stated | 9.3 - 10.1 (pD2) |
Urotensin-II Receptor Signaling Pathway
Activation of the Urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR), by an agonist such as this compound or Urotensin-II, primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic calcium levels are a key second messenger, mediating various cellular responses, including vasoconstriction.
Urotensin-II receptor signaling cascade initiated by agonist binding.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other urotensin-II receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the urotensin-II receptor.
Objective: To measure the displacement of a radiolabeled ligand from the urotensin-II receptor by the test compound (e.g., this compound).
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human urotensin-II receptor.
-
Radioligand: [125I]-hU-II (radiolabeled human Urotensin-II).
-
Test Compounds: this compound and other non-labeled urotensin-II receptor agonists/antagonists.
-
Binding Buffer: Typically contains Tris-HCl, MgCl2, and bovine serum albumin (BSA).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [125I]-hU-II and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the amount of bound [125I]-hU-II, is measured using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the urotensin-II receptor and elicit a downstream cellular response, specifically an increase in intracellular calcium.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist of the urotensin-II receptor.
Materials:
-
Cells: CHO-K1 or HEK-293 cells transiently or stably expressing the human urotensin-II receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Test Compounds: this compound and other urotensin-II receptor agonists.
-
Assay Buffer: A physiological salt solution such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence intensity (e.g., FLIPR or FlexStation).
Procedure:
-
Cells are seeded into 96- or 384-well microplates and cultured to an appropriate confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C. During this time, the AM ester is cleaved by intracellular esterases, trapping the dye inside the cells.
-
After loading, the cells are washed to remove excess extracellular dye.
-
The microplate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
The test compound at various concentrations is added to the wells, and the fluorescence intensity is monitored over time.
-
An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve and determine the EC50 value.
High-level workflow for key in vitro pharmacological assays.
References
Safety Operating Guide
Safe Disposal of AC-7954: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of AC-7954, a non-peptide urotensin-II (UT) receptor agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. This compound Safety and Handling Profile
Before handling or disposing of this compound, it is crucial to be aware of its known properties and the required personal protective equipment (PPE).
| Property | Information | Source |
| Physical Form | Solid | |
| Color | White | |
| CAS Number | 477313-09-0 | [1] |
| Storage Class | 11 - Combustible Solids | |
| Personal ProtectiveEquipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator |
II. Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for combustible solid chemical waste. Always consult your institution's specific environmental health and safety (EHS) guidelines.
Step 1: Preparation and Personal Protective Equipment (PPE)
-
Ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE as specified in the table above: safety glasses or goggles, chemical-resistant gloves, and a lab coat. A type N95 (US) respirator is also recommended.
Step 2: Waste Segregation
-
This compound waste, including any unused product and contaminated materials, must be segregated from general laboratory waste.
-
Designate a specific, clearly labeled hazardous waste container for this compound. The container should be made of a material compatible with the chemical.
Step 3: Containerizing Waste
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous waste in a designated liquid waste container. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Step 4: Labeling and Storage
-
Securely close the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "(±)-3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (this compound)," and the approximate quantity of waste.
-
Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound and associated waste.
References
Personal protective equipment for handling AC-7954
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of AC-7954, with a focus on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound is critical for minimizing exposure and ensuring personal safety. The following table summarizes the required PPE based on available safety data.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Eyeshields | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact with the compound. |
| Respiratory Protection | Type N95 (US) or equivalent | To protect against inhalation of dust or aerosols. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial to maintaining a safe laboratory environment.
Pre-Handling:
-
Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment for the planned experiment involving this compound.
-
PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of punctures and that eye and respiratory protection fit correctly.
-
Work Area Preparation: Designate a specific, well-ventilated area for handling this compound. A chemical fume hood is recommended.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical compounds is readily accessible.
Handling:
-
Donning PPE: Put on all required PPE before handling the compound.
-
Weighing and Transfer: When weighing or transferring the solid, use techniques that minimize dust generation, such as using a spatula and weighing paper within a contained space.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by eye and respiratory protection.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and any excess compound, in a clearly labeled hazardous waste container according to your institution's and local regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
